Ibuprofen Piconol
Description
pyridyl ester of ibuprofen; structure given in first source; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-45-3 | |
| Record name | Ibuprofen piconol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen piconol [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen piconol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN PICONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen piconol, the 2-pyridylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its topical anti-inflammatory and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action, tailored for professionals in drug development and research.
Synthesis of this compound
The synthesis of this compound primarily involves the esterification of ibuprofen with 2-pyridylmethanol (piconol). Several methods have been documented, ranging from traditional acylation to more modern, environmentally benign approaches.
Synthesis Routes:
-
Acylation followed by Condensation: This traditional method involves the acylation of ibuprofen with an agent like sulfoxide chloride to form an acyl chloride intermediate. This intermediate is then condensed with 2-pyridinol to yield this compound.[] A similar approach uses thionyl chloride for the preparation of the acid chloride, which then reacts with pyridine 2-methanol.[5][6]
-
Dehydration using DCC/DMAP: A common laboratory-scale synthesis utilizes S(+) ibuprofen and 2-pyridyl ethanol as raw materials. The reaction is facilitated by N,N'-dicyclohexyl carbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature, achieving a high yield of approximately 95.5%.[]
-
Green Chemistry Approach with Montmorillonite K-10: An environmentally friendly, one-step procedure employs the use of solid catalysts like montmorillonite K-10 clay.[5][6] This method avoids the use of hazardous reagents like thionyl chloride and demonstrates an improved atom economy.[5][6]
Quantitative Data on Synthesis:
| Synthesis Method | Catalyst/Reagent | Solvent | Reaction Time | Yield | Atom Economy |
| DCC/DMAP Dehydration | DCC, DMAP | - | - | ~95.5% | - |
| Thionyl Chloride | Thionyl Chloride | - | - | - | 68% |
| Montmorillonite K-10 | Montmorillonite K-10 clay | Toluene | 18 hours | 97% | 94% |
| Acid Resin Catalysts | Indian 130, Amberlyst-15, Indian 140 | Toluene or Xylene | - | Product formation observed, but reaction did not complete | - |
Experimental Protocol: Green Synthesis using Montmorillonite K-10 Clay [6]
This protocol describes a one-step synthesis of this compound with a high atom economy.[5][6]
Materials:
-
Ibuprofen (4.1 g, 20 mmol)
-
Piconol (2-pyridylmethanol) (2.4 g, 22 mmol)
-
Montmorillonite K-10 clay (20% w/w with respect to ibuprofen)
-
Toluene
-
Sodium bicarbonate solution
-
Oxalic acid solution
Procedure:
-
A mixture of ibuprofen, piconol, and Montmorillonite K-10 clay in toluene is heated under reflux for 18 hours.
-
The progress of the reaction is monitored using thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered.
-
The filtrate is washed sequentially with sodium bicarbonate solution and oxalic acid solution.
-
The organic layer is concentrated under reduced pressure to isolate the crude product.
-
The crude product is then purified by distillation to yield this compound (5.7 g, 97% yield).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via the green chemistry approach.
Characterization of this compound
This compound is characterized as a chemically stable, slightly hygroscopic oily liquid at room temperature.[1][7][8] It exhibits strong partitioning into the oil phase and shows no surface activity.[1][7][8]
Physicochemical Properties:
| Property | Value |
| Physical State | Oily liquid at room temperature |
| Water Solubility | 16.5 ppm |
| Glycerol Solubility | 16.4 mg/ml |
| Log P (Octanol/Water) | 4.68 (at pH 6.0) |
| Hygroscopicity | Slightly hygroscopic |
Analytical Characterization Methods:
The structure and purity of synthesized this compound are confirmed using various analytical techniques:
-
Spectroscopy: Infrared (IR), Ultraviolet (UV), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS) are used for structural confirmation.[]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a key method for determining the concentration and purity of this compound.[1] A reverse-phase (RP) HPLC method is suitable for its analysis.[9]
Stability Profile:
This compound is generally a stable drug.[1]
-
It undergoes ester hydrolysis at pH values below 2.5 and above 8 but is stable between these values.[1]
-
Degradation can be caused by the presence of metal ions, particularly Cu(II) and Zn(II).[1][10]
-
While light and heat can cause some darkening of the bulk drug, they do not significantly alter its potency.[1]
-
In vitro studies have shown that the hydrolysis half-life in plasma is influenced by the anticoagulant used, being shortest with no anticoagulant (2.5 h) and longest with EDTA (161.8 h).[7][11]
Experimental Protocol: HPLC Analysis [1]
This protocol is used for the determination of this compound concentration.
Instrumentation & Conditions:
-
Column: 25-cm Zorbax C8 column
-
Mobile Phase: A mixture of 550 ml acetonitrile, 410 ml Milli-Q water, 45 ml 0.5 N sodium hydroxide, and 5.0 ml glacial acetic acid.
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 22 nm
-
Internal Standard: Butylparaben
Sample Preparation (Low Concentration):
-
Take a 3 ml sample.
-
Add 0.2 ml of 0.01% butylparaben in the mobile phase.
-
Inject 150 µl for analysis.
Mechanism of Action
This compound functions as a prodrug; when applied topically, it is rapidly converted to its active component, ibuprofen, in vivo.[7] The pharmacological activity is therefore attributable to ibuprofen.
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13][14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGH2), which are key mediators of inflammation, pain, and fever.[12][13] By inhibiting COX enzymes, ibuprofen effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects.[12][13] The piconol moiety is believed to enhance the topical delivery and skin absorption of ibuprofen.[12]
Signaling Pathway Diagram
Caption: Mechanism of action of Ibuprofen, the active metabolite of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preformulation characterization of topical this compound | Semantic Scholar [semanticscholar.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. This compound hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Dermal Absorption and Mechanism of Action of Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen piconol, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. This technical guide delves into the core mechanisms governing its dermal absorption and anti-inflammatory activity. By combining the well-established pharmacological profile of ibuprofen with the permeation-enhancing properties of its piconol ester, this molecule offers a targeted approach to treating localized inflammatory skin conditions. This document provides a comprehensive overview of its mechanism of action, physicochemical properties, and the experimental protocols used to evaluate its dermal penetration.
Introduction
Topical delivery of NSAIDs presents a favorable alternative to systemic administration by minimizing gastrointestinal side effects and targeting the site of inflammation directly.[1][2] Ibuprofen, a widely used NSAID, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2] this compound is a prodrug of ibuprofen, where the carboxyl group of ibuprofen is esterified with piconol (2-pyridinemethanol). This structural modification is intended to enhance its lipophilicity and, consequently, its penetration through the skin barrier.[2] While specific quantitative data on the dermal absorption of this compound is limited in publicly available literature, this guide synthesizes the known principles of ibuprofen's action and dermal delivery to provide a thorough understanding of its expected behavior.
Physicochemical Properties of this compound
The physicochemical characteristics of a topical drug are critical determinants of its ability to permeate the skin. This compound is characterized as a chemically stable, slightly hygroscopic, and lipophilic liquid that partitions strongly into the oil phase.[3] This lipophilicity is a key attribute for a topically applied drug, as it facilitates partitioning into the lipid-rich stratum corneum, the primary barrier to percutaneous absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | C19H23NO2 |
| Molecular Weight | 297.39 g/mol |
| Appearance | Slightly hygroscopic liquid |
| Solubility | Strongly partitions into the oil phase |
| LogP (Octanol/Water Partition Coefficient) | 3.68 (for Ibuprofen) |
| pKa | 4.5-4.6 (for Ibuprofen) |
Note: LogP and pKa values are for the parent compound, ibuprofen, and are crucial for understanding its absorption characteristics.
Mechanism of Action in the Skin
The therapeutic effect of topically applied this compound is primarily attributed to the anti-inflammatory and analgesic properties of its active moiety, ibuprofen.[1][2]
Dermal Absorption Pathway
The transdermal absorption of a drug is a multi-step process involving its release from the vehicle, partitioning into and diffusion across the stratum corneum, and subsequent penetration into the viable epidermis and dermis.
Caption: General pathway of percutaneous absorption for a topical drug.
The ester linkage in this compound is expected to be cleaved by esterases present in the skin, releasing active ibuprofen into the local tissue. This enzymatic conversion is a critical step for the drug to exert its pharmacological effect.
Anti-inflammatory Signaling Pathway
The primary mechanism of action of ibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, ibuprofen effectively reduces the local inflammatory response.
Caption: Inhibition of the arachidonic acid cascade by ibuprofen.
Beyond the direct inhibition of prostaglandin synthesis, NSAIDs like ibuprofen may also exert their anti-inflammatory effects through the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Experimental Protocols for Dermal Absorption Studies
The dermal absorption of topical formulations is typically evaluated using in-vitro permeation tests (IVPT) with Franz diffusion cells. This methodology provides a reliable model for predicting in-vivo performance.
In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the dermal penetration of a topical formulation like this compound.
4.1.1. Materials and Methods
-
Franz Diffusion Cells: Vertical glass diffusion cells with a defined diffusion area.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin) is the gold standard. Synthetic membranes can be used for screening purposes.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like bovine serum albumin (BSA) to maintain sink conditions.
-
Test Formulation: this compound cream or gel.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for the quantification of ibuprofen.
4.1.2. Experimental Procedure
-
Membrane Preparation: Skin is carefully excised, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with degassed receptor solution and maintained at 32°C to mimic skin surface temperature. A magnetic stir bar ensures homogeneity.
-
Dosing: A precise amount of the test formulation is applied evenly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
Analysis: The concentration of the drug in the collected samples is determined using a validated HPLC method.
Caption: Workflow for a typical in-vitro skin permeation study.
Data Analysis
The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key permeation parameters can be calculated:
-
Steady-State Flux (Jss): The rate of drug permeation at steady-state, calculated from the slope of the linear portion of the cumulative amount versus time curve.
-
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin.
-
Lag Time (t_lag): The time taken for the drug to reach a steady-state flux.
-
Enhancement Ratio (ER): The ratio of the flux of the test compound (this compound) to that of the control (ibuprofen).
Quantitative Data
Conclusion
This compound represents a rational approach to topical anti-inflammatory therapy. By leveraging the known anti-inflammatory mechanism of ibuprofen and enhancing its dermal delivery through esterification with piconol, it offers the potential for effective, localized treatment of inflammatory skin conditions with a reduced risk of systemic side effects. Further quantitative studies are warranted to fully elucidate its permeation characteristics and to establish a definitive enhancement ratio over conventional ibuprofen formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations.
References
- 1. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Percutaneous absorption of ibuprofen from different formulations. Comparative study with gel, hydrophilic ointment and emulsion cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Characteristics of Ibuprofen Piconol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ibuprofen Piconol, a non-steroidal anti-inflammatory drug (NSAID). Understanding the solubility of an active pharmaceutical ingredient (API) is a critical component of pre-formulation studies, influencing formulation development, bioavailability, and therapeutic efficacy. This document compiles available solubility data, details relevant experimental methodologies, and provides visual representations of key processes to support research and development efforts.
Introduction to this compound
This compound (CAS No. 64622-45-3) is the 2-pyridinylmethyl ester of ibuprofen. It is a chemically stable, slightly hygroscopic liquid that is known to strongly partition into the oil phase.[1][2] Its distinct physicochemical properties compared to its parent compound, ibuprofen, necessitate a thorough characterization of its solubility in a variety of solvent systems relevant to pharmaceutical formulation.
Solubility Data
The solubility of this compound has been characterized in aqueous, organic, and mixed-solvent systems. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent System | Solubility | Molar Concentration (approx.) | Reference |
| Water | 16.5 ppm | 0.055 mM | [1][2] |
| Glycerol | 16.4 mg/mL | 55.1 mM | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 168.13 mM | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 8.41 mM | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 8.41 mM | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 8.41 mM | [2] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description |
| Less Polar Organic Solvents (general) | Miscible (except for silicone fluids)[1][2] |
Experimental Protocols
The determination of API solubility is a fundamental experimental procedure in pharmaceutical sciences. The following sections detail the methodologies for key experiments related to solubility assessment.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., purified water, phosphate buffer, organic solvent)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid/liquid phase should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the undissolved compound suspended.
-
Sampling: Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. At predetermined time points, cease agitation and allow the undissolved solute to settle.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Analytical Quantification (High-Performance Liquid Chromatography - HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples from solubility studies.
Objective: To develop and validate an HPLC method for the determination of this compound concentration.
Typical HPLC Parameters (example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Method Validation Parameters: The HPLC method should be validated according to ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination.
Caption: Experimental workflow for the shake-flask solubility determination of this compound.
Conclusion
The solubility of this compound is a key parameter in its preformulation profile. It exhibits very limited aqueous solubility and modest solubility in glycerol, while being highly soluble in DMSO and miscible with less polar organic solvents.[1][2] The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to conduct further solubility studies in various solvent systems tailored to their specific formulation needs. A comprehensive understanding of these solubility characteristics is essential for the successful development of effective and stable dosage forms of this compound.
References
Chirality and Stereospecific Activity of Ibuprofen Piconol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen piconol, a pyridyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a case study in the critical importance of stereochemistry in drug design and function. Like its parent compound, this compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ibuprofen piconol and (R)-ibuprofen piconol. The pharmacological activity of this compound is intrinsically linked to the stereochemistry of its ibuprofen core. The (S)-enantiomer is the pharmacologically active form, responsible for the anti-inflammatory and analgesic effects, while the (R)-enantiomer is significantly less active. This guide delves into the technical details of the chirality, stereospecific activity, synthesis, and analysis of this compound, providing a comprehensive resource for professionals in the field of drug development. While much of the detailed stereospecific data is derived from studies on ibuprofen, it provides a strong foundation for understanding the behavior of this compound.
Introduction to Chirality in Drug Action
Chirality is a fundamental property of molecules that can have profound implications for their biological activity. Enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The stereospecificity of drug action arises from the three-dimensional nature of biological receptors and enzymes, which selectively interact with only one enantiomer.
Ibuprofen is a classic example of a chiral NSAID where the anti-inflammatory and analgesic properties are primarily attributed to the (S)-(+)-enantiomer.[1][2] The (R)-(-)-enantiomer is considered largely inactive, although it undergoes a significant unidirectional metabolic inversion to the active (S)-form in the body.[1] this compound, as an ester of ibuprofen, inherits this chiral center and its associated stereospecific activity. The piconol moiety is believed to enhance the topical delivery and absorption of ibuprofen.[3]
Stereospecific Pharmacology and Toxicology of this compound
The pharmacological and toxicological profile of this compound is predominantly dictated by the stereochemistry of its ibuprofen component.
Pharmacodynamics: Stereoselective Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of ibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by ibuprofen is stereoselective, with the (S)-enantiomer being a significantly more potent inhibitor than the (R)-enantiomer.[5][6]
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ibuprofen Enantiomers
| Enantiomer | Target Enzyme | IC50 (μM) | Reference |
| (S)-(+)-Ibuprofen | COX-1 | 2.1 | [7] |
| COX-2 | 1.6 | [7] | |
| (R)-(-)-Ibuprofen | COX-1 | 34.9 | [7] |
| COX-2 | > 250 (inactive) | [7][8] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate greater potency.
The data clearly demonstrates that (S)-ibuprofen is a potent inhibitor of both COX-1 and COX-2, while (R)-ibuprofen is a weak inhibitor of COX-1 and essentially inactive against COX-2.[7][8] This stereoselectivity is the basis for the superior therapeutic efficacy of the (S)-enantiomer.
Pharmacokinetics: The Significance of Metabolic Inversion
A crucial aspect of ibuprofen's stereospecific pharmacokinetics is the in vivo metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.[1] This conversion is unidirectional and is carried out by the enzyme alpha-methylacyl-CoA racemase.[1]
Logical Flow of Metabolic Inversion
Caption: Unidirectional metabolic inversion of (R)-ibuprofen to (S)-ibuprofen in vivo.
This inversion process means that even when a racemic mixture of ibuprofen is administered, a significant portion of the inactive (R)-form is converted into the therapeutically active (S)-form, contributing to the overall clinical effect.[5] However, the extent of this inversion can vary between individuals.
Toxicology
The toxicological profile of ibuprofen primarily relates to its inhibition of COX-1 in the gastrointestinal tract, which can lead to gastric irritation and ulceration. While there is a lack of specific toxicological data comparing the enantiomers of this compound, studies on ibuprofen suggest that the (S)-enantiomer, being the more potent COX inhibitor, is likely the main contributor to both therapeutic and adverse effects. It is important to note that (R)-ibuprofen is not entirely inert and has been shown to be incorporated into triglycerides.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the esterification of ibuprofen with 2-pyridinemethanol (piconol). A common laboratory-scale synthesis is achieved through the reaction of ibuprofen with 2-(hydroxymethyl)pyridine in the presence of a condensing agent and a catalyst.[9]
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: Dissolve ibuprofen in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Addition of Reagents: Add 2-(hydroxymethyl)pyridine, a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) to allow the esterification to proceed.
-
Work-up: Filter the reaction mixture to remove any solid by-products. Wash the filtrate sequentially with an aqueous solution of sodium bicarbonate and water to remove unreacted acid and other impurities.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.[9]
To synthesize the individual enantiomers of this compound, one would start with enantiomerically pure (S)- or (R)-ibuprofen.
Chiral Separation of Ibuprofen Enantiomers
The separation of ibuprofen enantiomers is crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method.
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of ibuprofen enantiomers by HPLC.
Detailed Methodology:
-
Sample Preparation: Dissolve the racemic ibuprofen sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-H), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., 2-propanol), and an acidic additive (e.g., trifluoroacetic acid) is typically employed. The exact composition is optimized to achieve baseline separation.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of ibuprofen.
-
-
Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks on the chromatogram.[10][11]
In Vitro Cyclooxygenase (COX) Inhibition Assay
To determine the IC50 values of the this compound enantiomers, a COX activity assay is performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of COX-1 and COX-2.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds ((S)- and (R)-ibuprofen piconol).
-
Incubation: Incubate the enzymes with the different concentrations of the inhibitors for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product of the COX reaction (e.g., prostaglandin H2 or its downstream metabolites) using a suitable detection method, such as an enzyme immunoassay (EIA) or a luminescent assay.[12]
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The stereospecific activity of this compound is a critical determinant of its therapeutic efficacy, with the (S)-enantiomer of the ibuprofen core being the active principle. The development and analysis of this compound underscore the importance of considering chirality in all stages of drug discovery and development.
While the stereospecificity of the ibuprofen moiety is well-established, further research is warranted to fully elucidate the influence of the piconol ester on the overall pharmacological and toxicological profile of the individual enantiomers of this compound. Specifically, comparative studies on the pharmacokinetics, tissue distribution, and potential for stereoselective hydrolysis of (S)-ibuprofen piconol and (R)-ibuprofen piconol would provide valuable insights for optimizing its therapeutic application, particularly in topical formulations. A deeper understanding of these aspects will enable the rational design of more effective and safer anti-inflammatory therapies.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103664752A - Synthesis process for this compound - Google Patents [patents.google.com]
- 10. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. abcam.com [abcam.com]
Preformulation Studies of Ibuprofen Piconol for Topical Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen piconol, the 2-pyridinylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) developed for topical application to alleviate localized pain and inflammation. As a prodrug, it is designed to enhance the dermal penetration of ibuprofen, which is then released at the target site through enzymatic hydrolysis. This technical guide provides a comprehensive overview of the essential preformulation studies required to characterize this compound for the development of a safe, effective, and stable topical delivery system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development. This compound is a chemically stable, slightly hygroscopic liquid.[1][2] Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₂ | [3] |
| Molecular Weight | 297.39 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Log P (Octanol/Water) | 4.3 (Computed) | [3] |
| pKa | 3.36 ± 0.12 (Predicted) | |
| Density | 1.0971 g/cm³ (Estimated) | [4] |
Solubility Studies
The solubility of a drug in various solvents, especially those intended for use in the formulation, is a critical preformulation parameter. This compound is a lipophilic molecule that strongly partitions into the oil phase.[1][2] Its solubility in various vehicles is crucial for developing a formulation with adequate drug loading and release characteristics.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 16.5 ppm (very limited) | [1][2] |
| Glycerol | 16.4 mg/mL (modest) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [1] |
This compound is also reported to be miscible with less polar organic solvents, with the exception of silicone fluids.[1][2]
Experimental Protocol: Solubility Determination
Objective: To determine the saturation solubility of this compound in various topical solvents and excipients.
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-capped glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 32°C to mimic skin temperature) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each solvent.
Stability Studies
The chemical stability of a drug substance is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of other excipients.
pH Stability: this compound undergoes ester hydrolysis at pH values below 2.5 and above 8 but is stable between these two pHs.
Stability in Biological Matrices: The hydrolysis half-life of this compound is significantly affected by the presence of anticoagulants in plasma. The half-life is shortest without anticoagulants (2.5 hours) and is prolonged with citrate (8.0 hours), heparin (15.5 hours), and EDTA (161.8 hours).[1][2]
Other Stability Considerations:
-
Hygroscopicity: It is a slightly hygroscopic liquid, suggesting that packaging should protect it from moisture.[1][2]
-
Metal Ions: this compound degrades in the presence of metal ions, particularly Cu(II) and Zn(II).[5]
-
Light and Heat: Exposure to light and heat can cause some darkening of the bulk drug, but with only a slow increase in impurities and no significant change in potency.[5]
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and potential degradation products have adequate absorbance.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat a solution of this compound with HCl and NaOH at elevated temperatures.
-
Oxidation: Expose a solution to hydrogen peroxide.
-
Thermal Degradation: Heat a solid or solution sample.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method should be able to resolve the peak of this compound from all degradation product peaks.
Drug-Excipient Compatibility Studies
The interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of the final product.
Experimental Protocol: Compatibility Assessment
Objective: To assess the compatibility of this compound with commonly used topical excipients.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Prepare physical mixtures of this compound with individual excipients (typically in a 1:1 ratio).
-
Scan the individual components and the mixtures over a defined temperature range (e.g., 25°C to 300°C) at a constant heating rate (e.g., 10°C/min).
-
Analyze the thermograms for changes in melting point, peak shape, or the appearance of new peaks, which may indicate an interaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the FTIR spectra of the individual components and their physical mixtures.
-
Compare the spectra for the disappearance of characteristic peaks or the appearance of new peaks, which would suggest a chemical interaction.
-
-
Isothermal Stress Testing:
-
Store the physical mixtures at elevated temperature and humidity (e.g., 40°C/75% RH) for a specified period.
-
Analyze the stored samples at regular intervals by a stability-indicating HPLC method to quantify any degradation of this compound.
-
Skin Permeation Studies
For a topically applied drug to be effective locally, it must permeate the stratum corneum, the primary barrier of the skin.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a prototype formulation across a skin model.
Methodology:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness.
-
Franz Cell Setup: Mount the skin between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) that ensures sink conditions. The temperature should be maintained at 32°C.
-
Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the concentration of this compound (or ibuprofen, if hydrolysis occurs) in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Mandatory Visualizations
Conclusion
The preformulation studies outlined in this guide are essential for the successful development of a topical drug product containing this compound. A comprehensive understanding of its physicochemical properties, solubility, stability, and compatibility with excipients will enable the formulation scientist to design a robust, safe, and effective delivery system. The data generated from these studies will form the foundation for formulation optimization, manufacturing process development, and regulatory submissions.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ibuprofen Piconol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Ibuprofen Piconol using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is intended as a starting point for the development and validation of an analytical procedure for the quantification of this compound in pharmaceutical formulations.
Introduction
This compound is an ester of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of this compound. The method is based on the chromatographic principles for the separation and quantification of ibuprofen and its derivatives.
Chromatographic Conditions
A general reverse-phase HPLC method is proposed for the quantification of this compound.[1] The following conditions can be considered as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector | Variable Wavelength Detector (VWD) |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation (for a Topical Cream/Ointment Formulation)
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a suitable container.
-
Add 50 mL of methanol and heat in a water bath at 60°C for 10 minutes with intermittent vortexing to melt the base and dissolve the active ingredient.
-
Cool the solution to room temperature and transfer it to a 100 mL volumetric flask.
-
Rinse the container with methanol and add the rinsing to the volumetric flask.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Example Data)
The following tables provide an example of the data that should be generated during method validation. These are representative values and must be established experimentally.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 1.0% for 6 injections | 0.5% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.1 |
| 50 | 755.4 |
| 100 | 1510.2 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | %RSD |
| Repeatability (Intra-day) | 50 | 0.8% |
| Intermediate Precision (Inter-day) | 50 | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The described RP-HPLC method provides a reliable and robust starting point for the quantification of this compound in pharmaceutical formulations. The method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and suitability for its intended purpose. The provided experimental protocol and example validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
Protocol for Assessing the Analgesic Effects of Topical Ibuprofen Piconol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Ibuprofen Piconol is a topical formulation that combines ibuprofen with piconol. Piconol is believed to act as a permeation enhancer, facilitating the delivery of ibuprofen across the skin to the target tissues, potentially leading to a more rapid onset of action and enhanced local efficacy with minimal systemic side effects.[2][3]
This document provides a comprehensive protocol for assessing the analgesic effects of topical this compound, encompassing both preclinical and clinical evaluation methodologies.
Mechanism of Action: Prostaglandin Synthesis Inhibition
Ibuprofen, the active analgesic component of this compound, functions by blocking the cyclooxygenase (COX) pathway. Tissue injury triggers the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxane A2. Prostaglandins sensitize peripheral nociceptors, lowering their activation threshold and thereby contributing to the sensation of pain. By inhibiting COX-1 and COX-2, ibuprofen reduces prostaglandin production, leading to a decrease in inflammatory-mediated pain.
Preclinical Assessment of Analgesic Efficacy
Preclinical models are essential for the initial evaluation of the analgesic and anti-inflammatory properties of topical this compound.
Experimental Workflow for Preclinical Studies
The general workflow for preclinical assessment involves animal model selection, induction of inflammation/pain, application of the topical formulation, and subsequent measurement of pain-related behaviors and physiological changes.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory effects of drugs.
Protocol:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Groups:
-
Group 1: Vehicle control (placebo gel).
-
Group 2: Topical this compound (e.g., 5% cream).
-
Group 3: Positive control (e.g., oral ibuprofen, 30 mg/kg).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the assigned treatment topically to the plantar surface of the right hind paw (Groups 1 and 2) or orally (Group 3).
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4][5]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[5]
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours (± SD) | % Inhibition of Edema |
| Vehicle Control | 0.85 (± 0.12) | - |
| Topical this compound (5%) | 0.42 (± 0.09) | 50.6% |
| Oral Ibuprofen (30 mg/kg) | 0.38 (± 0.07) | 55.3% |
Note: Data are hypothetical and for illustrative purposes.
Formalin-Induced Inflammatory Pain Model
This model assesses both acute and persistent inflammatory pain.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Procedure:
-
Acclimatize the mice to the observation chamber for 30 minutes.
-
Administer the assigned treatments topically 30 minutes prior to formalin injection.
-
Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.[6][7]
-
Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw.
-
-
Phases of Pain Response:
-
Endpoint: The duration of paw licking/biting is recorded in seconds for each phase.
Data Presentation:
| Treatment Group | Mean Licking Time (seconds ± SD) - Phase 1 | Mean Licking Time (seconds ± SD) - Phase 2 |
| Vehicle Control | 45.2 (± 5.8) | 150.5 (± 12.3) |
| Topical this compound (5%) | 42.1 (± 6.2) | 75.8 (± 9.7) |
| Oral Ibuprofen (30 mg/kg) | 30.5 (± 4.9) | 60.2 (± 8.5) |
Note: Data are hypothetical and for illustrative purposes.
Clinical Assessment of Analgesic Efficacy
Clinical trials in human subjects are necessary to establish the efficacy and safety of topical this compound for specific pain conditions.
Clinical Trial Design for Osteoarthritis of the Knee
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating analgesic efficacy.
Protocol:
-
Participants: Patients aged 40-75 years with a diagnosis of primary knee osteoarthritis, a visual analog scale (VAS) score for pain on motion of ≥ 40 mm.[9]
-
Study Design:
-
Randomization: Participants are randomly assigned to receive either topical this compound (e.g., 5% cream) or a matching placebo cream.
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
-
Treatment Period: Participants apply the assigned cream to the affected knee three times daily for 4 weeks.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly average pain intensity score on a 100-mm VAS at week 4. The VAS is anchored with "No Pain" (0 mm) and "Worst Imaginable Pain" (100 mm).
-
Secondary Endpoints:
-
Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain, stiffness, and physical function subscales.
-
Patient's global assessment of efficacy.
-
Use of rescue medication (e.g., acetaminophen).
-
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.
Data Presentation:
Table 1: Efficacy of 5% Ibuprofen Cream in Knee Osteoarthritis [9]
| Outcome | Ibuprofen Cream (n=25) | Placebo Cream (n=25) | p-value |
| Response Rate* (%) | 84.0% | 40.0% | 0.0015 |
*Response defined as a reduction of pain on motion (VAS) of ≥ 18 mm or ≥ 23% from baseline.
Table 2: Mean Change from Baseline in VAS Pain Scores for Painful Knee Osteoarthritis
| Treatment | Mean Pain Reduction (0-10 NRS) (95% CI) |
| 5% Ibuprofen Gel | 1.2 (0.5, 1.8) |
| 0.025% Capsaicin Cream | 1.6 (0.9, 2.4) |
NRS: Numeric Rating Scale, comparable to VAS.
Clinical Trial Design for Acute Soft Tissue Injuries
This protocol is designed to assess efficacy in acute pain conditions such as sprains and strains.
Protocol:
-
Participants: Adults with acute, uncomplicated soft tissue injuries (e.g., ankle sprain) within the last 48 hours.
-
Study Design:
-
Randomization: Participants are randomized to receive either topical this compound or a placebo.
-
Treatment: Application of the assigned treatment to the injured area 3-4 times daily for 7 days.
-
-
Efficacy Assessments:
-
Primary Endpoint: Pain relief at 7 days, defined as at least a 50% reduction in the initial VAS pain score.
-
Secondary Endpoints:
-
Daily VAS pain scores at rest and on movement.
-
Time to meaningful pain relief.
-
Functional improvement (e.g., time to resume normal activities).
-
-
Data Presentation:
Table 3: Efficacy of Ibuprofen Medicated Plaster in Acute Soft Tissue Injuries [4]
| Outcome | Ibuprofen Plaster (n=64) | Placebo Plaster (n=68) | p-value |
| VAS AUC 0-72h (mm*h) | 2399.4 | 4078.9 | < 0.0001 |
AUC: Area Under the Curve for the Visual Analogue Scale of pain on movement.
Table 4: Reduction in VAS Pain Scores for Acute Soft Tissue Injuries (Oral Ibuprofen for comparison)
| Time Point | Treatment Group | Mean Reduction in VAS (mm) at Rest (95% CI) | Mean Reduction in VAS (mm) on Activity (95% CI) |
| 2 hours | Oral Ibuprofen | 12 (10-15) | 17 (14-20) |
| 3 days | Oral Ibuprofen | 19 (16-22) | 30 (26-34) |
Pharmacokinetic Assessment
Pharmacokinetic studies are crucial to determine the extent of systemic absorption of ibuprofen from the topical piconol formulation.
Protocol:
-
Subjects: Healthy adult volunteers.
-
Design: A crossover study comparing topical this compound to oral ibuprofen.
-
Procedure:
-
A single dose of topical this compound is applied to a defined area of skin.
-
Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
After a washout period, the same subjects receive a single oral dose of ibuprofen, and blood samples are collected similarly.
-
-
Analysis: Plasma concentrations of ibuprofen are measured using a validated method (e.g., HPLC).
-
Parameters: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.
Data Presentation:
Table 5: Pharmacokinetic Parameters of Topical vs. Oral Ibuprofen
| Parameter | Topical Ibuprofen Gel (500 mg) | Oral Ibuprofen (400 mg) |
| Cmax (µg/mL) | 7.1 ± 4.4 | 36.7 ± 7.5 |
| Tmax (hours) | 2.4 ± 0.8 | 1.1 ± 0.8 |
| Relative Bioavailability (%) | 22 ± 12 | 100 |
Note: Data are for a generic ibuprofen gel and serve as a reference.
Conclusion
The comprehensive assessment of the analgesic effects of topical this compound requires a multi-faceted approach. Preclinical models provide initial evidence of anti-inflammatory and analgesic activity, while well-designed, randomized controlled clinical trials are essential to confirm efficacy and safety in relevant patient populations. Pharmacokinetic studies are also critical to demonstrate the intended localized action with minimal systemic exposure. This protocol provides a framework for the systematic evaluation of topical this compound, guiding researchers in generating robust data to support its clinical use.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of ibuprofen in musculoskeletal post-traumatic pain in children: A systematic review | PLOS One [journals.plos.org]
- 5. Efficacy and safety of 5% ibuprofen cream treatment in knee osteoarthritis. Results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral paracetamol and/or ibuprofen for treating pain after soft tissue injuries: Single centre double-blind, randomised controlled clinical trial | PLOS One [journals.plos.org]
- 7. Efficacy and safety assessment of acute sports-related traumatic soft tissue injuries using a new ibuprofen medicated plaster: results from a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joannestocks.com [joannestocks.com]
- 9. Oral paracetamol and/or ibuprofen for treating pain after soft tissue injuries: Single centre double-blind, randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ibuprofen Piconol and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen piconol, a pyridinylmethyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. In biological systems, it undergoes rapid hydrolysis to form ibuprofen, its pharmacologically active parent compound. Consequently, the analytical focus in biological samples following administration of this compound is typically on the detection and quantification of ibuprofen and its subsequent major metabolites. This document provides detailed application notes and protocols for the analysis of these compounds in various biological matrices.
Ibuprofen is primarily metabolized in the liver via oxidation by cytochrome P450 enzymes, particularly CYP2C9, into several inactive metabolites. The main metabolites found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding acyl glucuronides. Smaller quantities of 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen have also been identified. Given that this compound is rapidly converted to ibuprofen in vivo, the metabolic pathway is consistent with that of orally administered ibuprofen.
Metabolic Pathway of Ibuprofen
The metabolic cascade of ibuprofen primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated derivatives, which are then often conjugated with glucuronic acid for excretion.
Caption: Metabolic pathway of this compound.
Analytical Techniques and Protocols
The detection and quantification of this compound, ibuprofen, and its metabolites in biological samples such as plasma and urine are commonly performed using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.
General Experimental Workflow
A typical analytical workflow for the determination of these analytes in biological samples involves sample preparation (extraction and clean-up), chromatographic separation, and detection.
Caption: General experimental workflow for analysis.
Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the direct analysis of this compound, for instance, in in-vitro hydrolysis studies.
1. Sample Preparation (for in-vitro plasma samples)
-
Objective: To extract this compound from plasma.
-
Materials:
-
Plasma sample containing this compound.
-
Acetonitrile (ACN).
-
Phosphoric acid or formic acid.
-
Centrifuge.
-
Vortex mixer.
-
-
Procedure:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
2. HPLC Conditions
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 222 nm.
-
Injection Volume: 20 µL.
Protocol 2: Analysis of Ibuprofen and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive for the detection of ibuprofen and its primary metabolites in urine.
1. Sample Preparation
-
Objective: To extract and derivatize ibuprofen and its metabolites from urine.
-
Materials:
-
Urine sample.
-
6 M Hydrochloric acid (HCl).
-
Liquid-liquid extraction solvent (e.g., hexane-isopropanol).
-
Derivatizing agent (e.g., BSTFA for trimethylsilylation).
-
-
Procedure:
-
To hydrolyze conjugated metabolites, acidify the urine sample with 6 M HCl and heat.
-
Adjust the pH to 3 for optimal extraction.
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and perform trimethylsilylation (TMS) using an agent like BSTFA to make the analytes volatile for GC analysis.
-
2. GC-MS Conditions
-
GC Column: A suitable capillary column such as a DB-5MS.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the analytes.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes.
Protocol 3: Analysis of Ibuprofen and its Metabolites in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of ibuprofen and its metabolites in complex biological matrices like plasma.
1. Sample Preparation
-
Objective: To extract ibuprofen and its metabolites from plasma.
-
Materials:
-
Plasma sample.
-
Internal Standard (e.g., a deuterated analog of ibuprofen).
-
Protein precipitation agent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., ethyl acetate:methyl tertiary-butyl ether).
-
-
Procedure:
-
Add an internal standard to a small volume of plasma (e.g., 10 µL).
-
Perform protein precipitation with acetonitrile or liquid-liquid extraction.
-
Centrifuge to separate the supernatant or organic layer.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
2. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with formic acid and an organic solvent like methanol or acetonitrile.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is often used. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of the parent and product ions for each analyte.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for ibuprofen and its metabolites.
Table 1: Hydrolysis of this compound in Plasma [1][3]
| Anticoagulant | Half-life (t½) in hours |
| None | 2.5 |
| Citrate | 8.0 |
| Heparin | 15.5 |
| EDTA | 161.8 |
Table 2: Performance of an LC-MS/MS Method for Ibuprofen Enantiomers in Plasma [2]
| Parameter | (S)-(+)-ibuprofen | (R)-(-)-ibuprofen |
| Linearity Range (µg/mL) | 0.03 - 80 | 0.03 - 80 |
| Mean Recovery (%) | 86.74 - 93.79 | 94.38 - 100.99 |
| Matrix Effect (%) | 87.48 | 92.21 |
Table 3: Performance of a GC-MS Method for Ibuprofen in Plasma and Urine
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.05 - 5.0 | 0.1 - 10.0 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.1 |
| Mean Recovery (%) | 89.53 | 93.73 |
| Intraday Precision (RSD %) | < 6.31 | < 6.31 |
| Interday Precision (RSD %) | < 6.31 | < 6.31 |
Table 4: Performance of an HPLC Method for Ibuprofen and Paracetamol
| Parameter | Ibuprofen |
| Linearity Range (mg/L) | 0.25 - 250 |
| Limit of Detection (LOD) (mg/L) | 0.06 |
| Limit of Quantification (LOQ) (mg/L) | 0.19 |
Conclusion
The analytical methods for this compound and its metabolites are well-established, with HPLC, GC-MS, and LC-MS/MS being the principal techniques. Due to the rapid in-vivo hydrolysis of this compound to ibuprofen, methods validated for ibuprofen and its metabolites are directly applicable for pharmacokinetic and metabolic studies following this compound administration. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The provided protocols offer a starting point for the development and validation of robust analytical methods in a research or clinical setting.
References
Application of Ibuprofen Piconol in Nanoemulsion for Enhanced Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation. Its topical application is often preferred to minimize systemic side effects. Ibuprofen Piconol, a derivative of ibuprofen, is noted for its enhanced permeation capabilities, making it a prime candidate for advanced topical and transdermal delivery systems.[1] Nanoemulsions, with their small droplet size, large surface area, and ability to encapsulate lipophilic drugs, present a promising strategy to further augment the delivery of this compound through the skin.[2][3]
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded nanoemulsions. While direct studies on this compound in nanoemulsions are limited, the following data and protocols are based on extensive research on ibuprofen nanoemulsions and the known physicochemical properties of this compound.[1] Piconol is thought to act as a permeation enhancer, facilitating deeper penetration of ibuprofen into tissues, which may lead to a faster onset of action and potentially allow for lower doses.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies on the formulation and characterization of ibuprofen nanoemulsions. This data can serve as a benchmark for the development of this compound nanoemulsions.
Table 1: Formulation Composition of Ibuprofen Nanoemulsions
| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Ibuprofen (% w/w) | Reference |
| F8 (PKOE-based) | Palm Kernel Oil Ester (PKOE) (Variable) | Cremophor EL (Variable) | - | 80 | 2 | [2] |
| Optimized (PKOE-based) | PKOE (3.0) | Tween 80 (15.0) | - | 80.0 | 2.0 | [3] |
| NE (Olive oil-based) | Olive Oil (Variable) | Sucrose Ester L-1695 (Variable) | Glycerol (Variable) | Variable | 1.5, 3.0, 6.0 | [5][6] |
| F3 (Oleic acid-based) | Oleic Acid (6) | Cremophor RH40 (20) | Transcutol P (10) | 59 | 5 | [7] |
Table 2: Physicochemical Characterization of Ibuprofen Nanoemulsions
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PKOE-based | Not specified | < 0.3 | Not specified | Not specified | [2] |
| Optimized (PKOE-based) | 97.26 | 0.271 | -19.8 | Not specified | [3] |
| NE (Olive oil-based) | 200 - 300 | Not specified | Not specified | Not specified | [5] |
| F3 (Oleic acid-based) | Not specified | Not specified | Not specified | Not specified | [7] |
Table 3: In Vitro Permeation Data for Ibuprofen Nanoemulsions
| Formulation | Membrane | Cumulative Permeation (after 24h) | Flux | Reference |
| Optimized Nanoemulsion | Human Skin | 79.64 ± 5.34% | Not specified | [5] |
| Ibuprofen Suspension | Human Skin | 20.36 ± 3.78% | Not specified | [5] |
| F3 (Microemulsion) | Rabbit Skin | Not specified | 42.98 ± 4.98 µg/cm²/hr | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of this compound nanoemulsions, adapted from studies on ibuprofen nanoemulsions.
Protocol 1: Formulation of this compound Nanoemulsion by Phase Inversion Composition (PIC) Method
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil Phase: Palm Kernel Oil Ester (PKOE) or other suitable oil (e.g., olive oil, oleic acid)[2][5][7]
-
Aqueous Phase: Purified water
Procedure:
-
Dissolve this compound in the selected oil phase to form the oily mixture.
-
In a separate vessel, prepare the aqueous phase.
-
Combine the surfactant with the oily mixture and stir continuously using a magnetic stirrer at room temperature.
-
Slowly titrate the aqueous phase into the oil-surfactant mixture with constant stirring.
-
Initially, a viscous and transparent gel will form. Continue adding the aqueous phase until a spontaneous inversion to a milky or bluish-white nanoemulsion occurs.
-
Homogenize the resulting nanoemulsion using a high-shear homogenizer or sonicator for a specified time to ensure uniform droplet size.
Protocol 2: Characterization of this compound Nanoemulsion
Objective: To determine the physicochemical properties of the formulated nanoemulsion.
A. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[2]
-
Record the average droplet size, PDI, and zeta potential. The PDI value should ideally be below 0.3, indicating a narrow size distribution.
B. Morphological Characterization using Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
If necessary, negatively stain the sample with a solution of phosphotungstic acid.
-
Observe the morphology and size of the nanoemulsion droplets under a transmission electron microscope. The droplets are expected to be spherical.[5]
Protocol 3: In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from the nanoemulsion through a skin model.
Apparatus: Franz diffusion cells.[2]
Membrane: Excised human or animal (e.g., rat, rabbit) skin.[2][7]
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic physiological conditions.
-
Apply a known quantity of the this compound nanoemulsion to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoemulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems [mdpi.com]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: FTIR Spectroscopy for Quality Control of Ibuprofen Piconol Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen Piconol, an ester of ibuprofen and 2-pyridylmethanol, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Ensuring the quality, purity, and concentration of the active pharmaceutical ingredient (API) in its final dosage form is critical for drug safety and efficacy. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and cost-effective analytical technique for the quality control of pharmaceutical formulations.[1][2] This method requires minimal sample preparation and is environmentally friendly as it often avoids the use of solvents.[1][2][3]
This application note details a validated Attenuated Total Reflectance (ATR)-FTIR spectroscopic method for the quantitative analysis and quality control of this compound in pharmaceutical formulations. The protocol is adapted from established methods for ibuprofen analysis and is based on the unique vibrational characteristics of the this compound molecule.[4][5][6]
Key Molecular Characteristics for FTIR Analysis
The primary distinguishing feature of this compound compared to Ibuprofen is the presence of an ester linkage instead of a carboxylic acid. This results in a characteristic carbonyl (C=O) stretching vibration at a different wavenumber, allowing for specific quantification without interference from the parent compound or related impurities. The key analytical band for this compound is the ester carbonyl (C=O) stretch, which is expected in the range of 1735-1750 cm⁻¹ . This is distinct from the carboxylic acid C=O stretch of ibuprofen, typically seen around 1700-1721 cm⁻¹.[4][7][8]
Experimental Protocols
Instrumentation and Materials
-
Spectrometer: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond or zinc selenide (ZnSe) crystal.
-
Software: Instrument control and data analysis software capable of performing peak area calculations and derivative spectroscopy.
-
Reference Standard: this compound, certified reference material (CRM).
-
Excipient: Dried potassium bromide (KBr) or another suitable infrared-transparent matrix.
-
Formulation Samples: this compound tablets or powder formulations.
-
Equipment: Analytical balance, mortar and pestle, spatulas.
Preparation of Calibration Standards
A series of solid-state calibration standards are prepared to establish the relationship between FTIR signal and this compound concentration.
-
Stock Preparation: Accurately weigh the this compound reference standard.
-
Serial Dilutions: Prepare a range of concentrations (e.g., 0.2% to 1.5% w/w) by diluting the reference standard with dried potassium bromide (KBr).[1][2]
-
Homogenization: For each standard, thoroughly grind the this compound and KBr mixture in a mortar for at least 10 minutes to ensure a homogenous sample.[1]
Sample Preparation for Analysis
-
Tablet Analysis: Take a representative number of tablets (e.g., 10), weigh them, and grind them into a fine, uniform powder.[1][3]
-
Dilution: Accurately weigh a portion of the powdered tablet formulation and mix it with KBr to achieve a theoretical concentration within the established calibration range (e.g., 0.5% w/w).[1][3]
-
Homogenization: Thoroughly mix the sample powder with KBr in a mortar to ensure homogeneity.
FTIR Data Acquisition
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract instrument and environmental interferences.
-
Sample Measurement: Place a small amount of the prepared standard or sample powder onto the ATR crystal, ensuring complete and uniform contact using the press arm.
-
Spectrum Collection: Acquire the FTIR spectrum for each sample. Typical instrument settings are provided in the table below.
-
Replicates: Record spectra for each sample in triplicate to ensure reproducibility.[1]
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by correlating the area of the characteristic ester carbonyl (C=O) peak of this compound with its concentration. The use of first derivative spectra can enhance resolution and minimize baseline effects.[1][2]
Table 1: Recommended FTIR Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Mode | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 600 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 - 64 |
| Apodization | Happ-Genzel |
| Detector | DTGS (Deuterated Triglycine Sulfate) |
Table 2: Characteristic FTIR Peaks for this compound Identification
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Ester Carbonyl (C=O) | 1735 - 1750 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Ester C-O | 1250 - 1300 | Asymmetric Stretching |
| Pyridine Ring | ~1580, ~1470 | Ring Stretching |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretching |
The ester carbonyl peak is the primary band for quantification.
Table 3: Method Validation Summary (Hypothetical Data based on ICH Guidelines)
| Validation Parameter | Specification | Result |
|---|---|---|
| Linearity (Concentration Range) | 0.2 - 1.5% w/w | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Reportable | ~0.03% w/w |
| Limit of Quantitation (LOQ) | Reportable | ~0.15% w/w |
| Specificity | No interference from excipients | Confirmed |
These results are based on typical performance for validated FTIR methods for similar APIs.[1][2][3]
Visualizations and Workflows
Logical Relationship: Structure to Spectrum
The diagram below illustrates the direct relationship between the functional groups in the this compound molecule and the key peaks observed in its FTIR spectrum, which forms the basis for this analytical method.
Caption: From Molecular Structure to FTIR Signal.
Experimental Workflow
This workflow outlines the complete process from sample receipt to final quality control decision using the ATR-FTIR method.
Caption: FTIR Quality Control Workflow.
Method Validation Protocol
The validation of the analytical method ensures its suitability for the intended purpose, following ICH guidelines.
Caption: ICH-Based Method Validation Steps.
The described ATR-FTIR spectroscopic method provides a simple, rapid, and reliable approach for the quantitative determination and quality control of this compound in solid dosage forms. By targeting the specific ester carbonyl band, the method demonstrates high selectivity.[1] Following proper validation, this technique can be effectively implemented in a quality control laboratory for routine analysis, ensuring product quality and consistency while aligning with the principles of green chemistry.[1][2]
References
- 1. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 5. scielo.org.ar [scielo.org.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues in Ibuprofen Piconol formulation development
Technical Support Center: Ibuprofen Piconol Formulation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of this compound, with a specific focus on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound that I need to consider for formulation?
A1: Understanding the basic properties of this compound is the first step in formulation development. It is a stable, non-steroidal anti-inflammatory (NSAID) agent, but its solubility profile presents the primary challenge.[1][2] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Weight | 297.39 g/mol | [1] |
| Chemical Nature | Slightly hygroscopic liquid, partitions strongly into oil phases | [1][2][3] |
| Aqueous Solubility | Very limited (16.5 ppm in water) | [1][2] |
| Glycerol Solubility | Modest (16.4 mg/mL) | [1][2] |
| Organic Miscibility | Miscible with less polar organic solvents (e.g., DMSO, Corn Oil) | [1][2][4] |
| pH Stability | Stable in a pH range of 2.5 to 8.0; subject to ester hydrolysis outside this range |[2] |
Q2: My this compound is not dissolving in my aqueous-based formulation. What are the initial troubleshooting steps?
A2: This is a common issue due to this compound's very low aqueous solubility (16.5 ppm).[1][2] The molecule is highly lipophilic and prefers oil-based environments.
Initial Steps:
-
Review Your Solvent System: Purely aqueous systems are unlikely to be successful. You must incorporate solubilizing agents.
-
Apply Energy: For some formulations, gentle heating and/or sonication can aid in the dissolution process, especially if precipitation occurs during preparation.[1]
-
Verify pH: Ensure the pH of your formulation is within the stable range of 2.5-8.0 to prevent hydrolytic degradation.[2]
Q3: What are the most effective strategies for enhancing the aqueous solubility of this compound?
A3: Several established techniques can be used to overcome the solubility limitations of poorly soluble drugs.[5][6][7] For this compound, the most relevant approaches include co-solvency, micellar solubilization using surfactants, and complexation. The diagram below illustrates a logical approach to selecting a strategy.
Q4: Can you provide examples of successful solvent systems for solubilizing this compound for in vivo or in vitro studies?
A4: Yes, several multi-component solvent systems, often called co-solvent systems, have been successfully used to dissolve this compound to concentrations of at least 2.5 mg/mL.[1][4] These typically involve a primary organic solvent, a co-solvent, and a surfactant.
Table 2: Example Solvent Systems for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Solubility |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress product information.[1][4]
Q5: My formulation appears clear initially but becomes cloudy or precipitates upon storage. What is causing this instability?
A5: This indicates physical or chemical instability. Potential causes include:
-
Supersaturation: Your formulation may be supersaturated, which is an unstable state. Over time, the drug may crystallize or precipitate out of the solution. Re-evaluate the drug-to-excipient ratios.
-
Temperature Effects: Solubility is often temperature-dependent. A formulation prepared at a higher temperature may show precipitation when stored at a lower room temperature or under refrigeration. Conduct stability studies at your intended storage condition.
-
pH Shift: A change in the formulation's pH could push it outside the optimal 2.5-8.0 stability range, leading to hydrolysis and precipitation of the degradant (ibuprofen).[2] Incorporate a suitable buffering system.
-
Excipient Incompatibility: An interaction between this compound and another excipient could be causing the instability.
Q6: Are there any specific materials or excipients that are known to be incompatible with this compound?
A6: Yes. This compound is known to degrade in the presence of certain metal ions, particularly Copper (Cu²⁺) and Zinc (Zn²⁺).[2][3] Therefore, it is critical to ensure that your formulation components and primary packaging do not leach these metals.[2]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of this compound in a given vehicle.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent system (e.g., buffered aqueous solution, co-solvent mixture) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove undissolved drug.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[8][9] Calculate the original solubility in mg/mL or ppm.
Protocol 2: Preparation of a Co-Solvent Formulation (Based on Table 2, Protocol 1)
This workflow outlines the sequential addition of excipients, which is critical for achieving a clear solution.
Methodology:
-
Accurately weigh the required amount of this compound in a sterile container.
-
Add the specified volume of Dimethyl sulfoxide (DMSO). Vortex and/or sonicate the mixture until the drug is completely dissolved and the solution is clear.[1]
-
Sequentially add Polyethylene glycol 300 (PEG300), Tween-80, and saline, ensuring the solution is mixed thoroughly after each addition.[1]
-
Visually inspect the final formulation for clarity and absence of precipitation.
Protocol 3: Quantification of this compound by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound in formulation and solubility samples.
-
Mobile Phase: A common mobile phase involves a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Stationary Phase: A C18 reverse-phase column is typically used.
-
Detection: Ibuprofen and related compounds can be detected by a UV spectrophotometer, commonly at a wavelength around 214 nm or 222 nm.[8][10][11]
-
Standard Preparation: Prepare a series of calibration standards of known this compound concentrations in the mobile phase or a suitable diluent.
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against concentration for the standards. Use the regression equation from this curve to calculate the concentration of this compound in the unknown samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preformulation characterization of topical this compound [hero.epa.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ukaazpublications.com [ukaazpublications.com]
Optimizing the penetration enhancing effect of piconol in Ibuprofen Piconol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the penetration-enhancing effect of piconol in Ibuprofen Piconol formulations during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro skin permeation studies aimed at evaluating and optimizing the penetration of this compound.
Issue 1: High Variability in Permeation Data Across Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Membrane Thickness or Integrity | Ensure the skin membrane (human, animal, or synthetic) has a uniform thickness. For biological membranes, visually inspect for any damage before mounting. Conduct a pre-experiment integrity test, such as measuring transepidermal water loss (TEWL) or the permeation of a marker molecule like tritiated water.[1] |
| Air Bubbles in the Receptor Chamber | Before starting the experiment, ensure the receptor chamber of the Franz diffusion cell is completely filled with degassed receptor medium and free of air bubbles, which can act as a barrier to diffusion.[2][3] |
| Inconsistent Dosing | Apply a consistent and accurately measured amount of the this compound formulation to each diffusion cell. For semi-solid formulations, this is typically 2-5 mg/cm².[1] |
| Variable Stirring Speed | Maintain a consistent and adequate stirring speed in the receptor chamber to ensure a homogenous concentration of the permeated drug. A speed of around 600 rpm is commonly used.[4] |
| Temperature Fluctuations | The temperature of the receptor medium should be maintained at 32°C to mimic physiological skin temperature. Use a circulating water bath to ensure consistent temperature across all cells.[2] |
Issue 2: Low or No Detectable Permeation of Ibuprofen
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Sensitivity | The analytical method (e.g., HPLC, UV-Vis spectroscopy) must be sensitive enough to detect low concentrations of ibuprofen in the receptor medium. Validate the method to ensure a low limit of quantification (LOQ).[2][5] |
| Poor Solubility in Receptor Medium | Ibuprofen has poor aqueous solubility.[6] Ensure the receptor medium has adequate solubilizing capacity to maintain sink conditions. Phosphate-buffered saline (PBS) at pH 7.4 is common, but the addition of a co-solvent like ethanol may be necessary for lipophilic compounds.[2] |
| Formulation Issues | The physical state of ibuprofen in the formulation (solubilized vs. suspended) significantly impacts permeation. Greater flux is generally achieved when the drug is in a solubilized form.[6] The vehicle composition, including the concentration of piconol and other excipients, plays a crucial role.[7] |
| Membrane Barrier Function Too High | If using human or animal skin, consider the source and preparation method. Full-thickness skin presents a more significant barrier than dermatomed skin or isolated epidermis.[1] |
Issue 3: Inconsistent Results with Different Batches of Formulation
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Formulation | Ensure consistent manufacturing processes for each batch. Critical process parameters such as mixing speed, temperature, and order of ingredient addition should be tightly controlled. |
| Changes in Physicochemical Properties | Characterize each batch for critical quality attributes like pH, viscosity, and particle size (if applicable), as these can influence drug release and penetration.[6] |
| Stability Issues | Assess the chemical and physical stability of the this compound formulation over time and under different storage conditions. Degradation of the active ingredient or changes in the formulation's structure can affect performance. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of piconol as a penetration enhancer?
A1: While the specific molecular mechanisms of piconol are not extensively documented in scientific literature, it is believed to act as a modulator that enhances the topical delivery and absorption of ibuprofen.[8] Piconol is thought to facilitate the deeper penetration of ibuprofen into affected tissues, potentially by interacting with the lipids in the stratum corneum, thereby increasing its fluidity and reducing its barrier function.[9][10] This enhanced delivery system aims to increase the bioavailability of ibuprofen in the targeted area.[8]
Q2: How can I optimize the concentration of piconol in my formulation?
A2: To optimize the concentration of piconol, a dose-response study is recommended. Prepare a series of formulations with varying concentrations of piconol while keeping the concentration of ibuprofen and other excipients constant. Perform in vitro skin permeation studies for each formulation to determine the concentration of piconol that provides the highest flux and cumulative permeation of ibuprofen without causing skin irritation.
Q3: What type of vehicle is most suitable for this compound?
A3: The choice of vehicle significantly impacts the penetration of ibuprofen.[7][11] Gels and creams are common topical formulations. Studies have shown that for ibuprofen, clear gels can result in higher permeation compared to creams.[6] The solubility of this compound, which is a liquid that partitions into the oil phase, should be a key consideration in vehicle selection.[12] Formulations where ibuprofen is solubilized tend to show better permeation than suspension-based formulations.[6]
Q4: What are the critical parameters to consider in an in vitro skin permeation study for this compound?
A4: The following parameters are critical for a robust in vitro skin permeation study:
-
Membrane Selection: Human or porcine skin are the most relevant models. Synthetic membranes can be used for quality control purposes.[13]
-
Receptor Fluid: Should maintain sink conditions and be compatible with the analytical method. A common choice is PBS at pH 7.4.[4]
-
Temperature: Maintained at 32°C.[2]
-
Dose: A finite dose of 2-5 mg/cm² is typically applied.[1]
-
Sampling Intervals: Should be frequent enough to accurately determine the permeation profile.
-
Study Duration: Typically 24 hours.[6]
-
Analytical Method: A validated HPLC or similar method for quantifying ibuprofen.[5]
Q5: Are there any known signaling pathways affected by piconol to enhance skin penetration?
A5: Currently, there is no specific information available in the scientific literature detailing the modulation of specific signaling pathways by piconol to enhance skin penetration. The primary proposed mechanism for chemical penetration enhancers like piconol involves the disruption of the stratum corneum lipid barrier.[10][14]
Data Presentation
Table 1: Comparison of Ibuprofen Permeation from Various Formulations (24-hour study)
| Formulation Type | Ibuprofen Concentration (% w/w) | Cumulative Amount Permeated (µg/cm²) | Reference |
| Clear Gel | 3 | 739.6 ± 36.1 | [6] |
| Cream (Suspended) | 5 | 320.8 ± 17.53 | [6] |
| Emulgel | 3 | 178.5 ± 34.5 | [6] |
| Cream (Solubilized) | 3 | 163.2 ± 9.36 | [6] |
| Hydrogel (Ibuprofen Sodium) | - | 80.127 ± 3.269 (Flux in µg·cm⁻²·h⁻¹) | [15] |
| Microemulsion (Optimized) | - | 42.98 (Flux in µg/cm²/hr) | [16] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general framework for assessing the skin permeation of this compound.
-
Membrane Preparation:
-
Excise human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 0.5 mm using a dermatome.
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any defects before use. Store frozen until needed.
-
Prior to the experiment, thaw the skin and allow it to equilibrate in PBS (pH 7.4) for 30 minutes.[2]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a known volume of degassed receptor fluid (e.g., PBS pH 7.4). Ensure no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cell in a heated stirring block maintained at 32°C.[2]
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for ibuprofen concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
-
Data Analysis:
-
Calculate the cumulative amount of ibuprofen permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Major pathways for topical drug penetration through the skin.
References
- 1. research.monash.edu [research.monash.edu]
- 2. alterlab.co.id [alterlab.co.id]
- 3. rjptonline.org [rjptonline.org]
- 4. ijrap.net [ijrap.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the Effect of Structural Modification of Ibuprofen on the Penetration of Ibuprofen from Pentravan® (Semisolid) Formulation Using Human Skin and a Transdermal Diffusion Test Model [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. mdpi.com [mdpi.com]
- 16. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of Ibuprofen Piconol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Ibuprofen Piconol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes for this compound are the traditional "acid chloride" method and modern "green" coupling methods.
-
Traditional Method: This route involves the conversion of Ibuprofen to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by esterification with 2-(hydroxymethyl)pyridine (piconol).
-
Green Synthesis: These methods avoid the use of hazardous reagents like thionyl chloride. A common approach is the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to directly couple Ibuprofen with piconol.[1][2][3] Another green alternative employs environmentally benign catalysts like Montmorillonite K-10 clay.[4]
Q2: What are the main byproducts to be aware of during the synthesis of this compound?
A2: Byproduct formation is dependent on the chosen synthesis route.
-
Traditional Method (Thionyl Chloride):
-
Unreacted Ibuprofen Acid Chloride: Incomplete reaction can leave highly reactive ibuprofen acid chloride, which can hydrolyze back to ibuprofen during workup.
-
Side products from pyridine-2-methanol: Although less common, self-condensation or other side reactions of the alcohol are possible under harsh conditions.
-
-
Green Synthesis (DCC/DMAP - Steglich Esterification):
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[4] By comparing the reaction mixture to spots of the starting materials (Ibuprofen and piconol) and the purified product, you can determine when the starting materials have been consumed and the product has formed. This helps to avoid unnecessarily long reaction times which can sometimes lead to increased byproduct formation.
Q4: Are there any safety precautions I should take when working with the reagents for this compound synthesis?
A4: Yes, safety is paramount.
-
Thionyl Chloride: This is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DCC: This is a potent allergen and irritant.[1] Avoid inhalation of the powder and skin contact.
-
Organic Solvents: Many of the solvents used, such as toluene, xylene, and dichloromethane, are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using TLC until the starting materials are consumed. - Ensure the reaction is stirred efficiently to promote mixing of reactants. |
| Suboptimal reaction temperature | - For the thionyl chloride route, ensure the initial reaction with ibuprofen is performed at an appropriate temperature to form the acid chloride before adding piconol. - For the DCC/DMAP route, the reaction is typically carried out at room temperature.[6] |
| Poor quality reagents | - Use freshly distilled or high-purity solvents and reagents. - Ensure starting materials are dry, as water can interfere with the reaction, especially with the thionyl chloride route. |
| Loss of product during workup | - Be careful during aqueous washes to avoid loss of the organic layer. - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. |
Issue 2: Presence of Unreacted Ibuprofen in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient amount of coupling/chlorinating agent | - Use a slight excess of the coupling agent (e.g., DCC) or chlorinating agent (e.g., thionyl chloride) to ensure complete conversion of ibuprofen. |
| Hydrolysis of ibuprofen acid chloride (Thionyl Chloride Route) | - Perform the reaction under anhydrous conditions. - During workup, quickly separate the organic layer from the aqueous layer to minimize contact time and potential hydrolysis. |
| Incomplete esterification | - Increase the reaction time, but monitor with TLC to avoid the formation of other byproducts. - Ensure the catalyst (e.g., DMAP) is active and used in the correct amount. |
| Inefficient purification | - After the reaction, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to remove unreacted ibuprofen.[6] |
Issue 3: Presence of N-Acylurea or DCU Byproduct (DCC/DMAP Route)
| Potential Cause | Troubleshooting Step |
| Formation of N-acylurea | - Ensure a catalytic amount of DMAP is used, as it accelerates the desired esterification and minimizes the intramolecular rearrangement to N-acylurea.[1][3] |
| Presence of DCU | - DCU is poorly soluble in many organic solvents. After the reaction, cool the mixture in an ice bath to precipitate the DCU, which can then be removed by filtration.[5] - If trace amounts remain, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Thionyl Chloride Route
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ibuprofen in an anhydrous solvent (e.g., toluene). Slowly add thionyl chloride (SOCl₂) dropwise at room temperature. After the addition is complete, gently reflux the mixture until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture to room temperature. In a separate flask, dissolve 2-(hydroxymethyl)pyridine (piconol) in the same anhydrous solvent. Slowly add the piconol solution to the freshly prepared ibuprofen acid chloride solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and slowly add it to a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[4]
Protocol 2: Synthesis of this compound via Steglich Esterification (DCC/DMAP)
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen, 2-(hydroxymethyl)pyridine (piconol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute acid (e.g., 1M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
| Synthesis Route | Reagents | Solvent | Temperature | Yield | Key Byproducts | Reference |
| Green Synthesis | Ibuprofen, Piconol, Montmorillonite K-10 | Toluene | Reflux | 97% | Not specified | [4] |
| Green Synthesis | Ibuprofen, 2-(Hydroxymethyl)pyridine, Condensing agent, Catalyst | Organic Solvent | Room Temperature | High | Avoids "three-waste pollution" | [6] |
Note: Specific quantitative data on byproduct percentages is often not detailed in the literature. Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
Caption: Synthesis routes for this compound.
Caption: Byproduct formation in Steglich esterification.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
Impact of pH on the stability and permeation of Ibuprofen Piconol formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and permeation of Ibuprofen Piconol formulations.
Frequently Asked Questions (FAQs)
Section 1: Stability of this compound
Q1: What is the primary degradation pathway for this compound in aqueous formulations, and how is it affected by pH?
A1: The primary degradation pathway for this compound, which is an ester of Ibuprofen, is hydrolysis. This reaction cleaves the ester bond, yielding Ibuprofen and 2-pyridylcarbinol. The rate of this hydrolysis is pH-dependent. Generally, ester hydrolysis is catalyzed by both acidic and basic conditions. Studies on similar ibuprofen esters indicate they are more stable in acidic conditions (pH 1.0-5.8) and hydrolyze more rapidly at neutral to alkaline pH (pH 6.4 and above)[1][2]. Therefore, formulating at a slightly acidic pH is crucial for minimizing degradation.
Q2: What is the optimal pH range for the stability of this compound formulations?
A2: Based on general ester chemistry and data from related ibuprofen esters, this compound is expected to be most stable in a slightly acidic pH range, likely between pH 3.6 and 5.8[1][2]. The parent drug, Ibuprofen, is most stable around pH 6[3]. However, since the primary concern for the prodrug is hydrolysis, maintaining a pH below 6 is advisable to slow this degradation pathway.
Q3: What are the common signs of degradation in an this compound formulation?
A3: Degradation can manifest in several ways:
-
Change in pH: As this compound hydrolyzes, it releases Ibuprofen, which is an acidic molecule (pKa ~4.5)[4]. This will cause a noticeable decrease in the pH of the formulation over time.
-
Loss of Potency: HPLC analysis will show a decrease in the peak area corresponding to this compound and a concurrent increase in the peak area for Ibuprofen[5][6].
-
Physical Instability: A significant pH shift can alter the solubility of formulation components, potentially leading to precipitation, crystallization, or changes in viscosity and appearance[7].
-
Formation of Impurities: Besides Ibuprofen, other minor degradation products can be formed under stress conditions like heat, oxidation, or exposure to light[5][8].
Q4: Does this compound degrade in the presence of metal ions?
A4: Yes, preformulation studies have indicated that this compound can degrade in the presence of metal ions[7]. It is advisable to use chelating agents like ethylenediaminetetraacetic acid (EDTA) in formulations to sequester trace metal ions and prevent this degradation pathway.
Section 2: Permeation of this compound
Q1: How does the pH of the formulation vehicle impact the skin permeation of this compound?
A1: The pH of the vehicle is a critical factor influencing skin permeation, primarily governed by the pH-partition hypothesis [9][10]. This theory posits that the un-ionized, more lipophilic form of a drug permeates the lipid-rich stratum corneum more effectively than the ionized, more hydrophilic form[11][12]. This compound itself is a neutral ester, but its permeation is intrinsically linked to its stability. If it hydrolyzes to Ibuprofen (a weak acid with a pKa of ~4.5-4.6) within the formulation, the permeation profile will then be dictated by the ionization state of Ibuprofen[4].
Q2: What is the optimal pH for enhancing the skin permeation of Ibuprofen?
A2: To maximize the permeation of Ibuprofen (the active metabolite), the formulation pH should be maintained below its pKa (~4.5) to keep it in its more permeable, un-ionized form[12][13]. Studies on various NSAIDs have confirmed that their apparent permeability coefficients increase when the donor solution's pH decreases[13][14]. However, there is a trade-off, as very low pH can cause skin irritation. Therefore, a pH range of 4.0 to 5.0 is often targeted.
Q3: Does the pH of the acceptor medium in an in vitro permeation study (e.g., Franz Cell) affect the results?
A3: For weakly acidic drugs like Ibuprofen, studies have shown that the donor solution pH significantly affects skin permeation, whereas the pH of the receiver (acceptor) solution does not have a notable effect[13][14]. The acceptor medium, typically a phosphate-buffered saline (PBS) at pH 7.4, acts as a "sink," ensuring that any drug permeating the membrane is solubilized and removed from the dermal side, maintaining the concentration gradient.
Troubleshooting Guides
| Problem Encountered | Potential Cause | Recommended Action & Troubleshooting Steps |
| Rapid decrease in formulation pH over time and a corresponding loss of this compound potency. | Ester Hydrolysis: The formulation pH is likely too high (neutral or alkaline), accelerating the hydrolysis of this compound into the acidic Ibuprofen molecule. | 1. Verify Formulation pH: Immediately measure the pH of a fresh and an aged batch. 2. Adjust Buffer System: Reformulate using a buffer system with sufficient capacity to maintain a slightly acidic pH (target range 4.0 - 5.5). 3. Conduct a pH-Rate Profile Study: Perform a stability study on the formulation at several pH points (e.g., 4, 5, 6, 7) to determine the pH of maximum stability. |
| Inconsistent or low skin permeation results in in vitro studies. | 1. Incorrect pH: The pH of the donor vehicle may be too high, causing the active drug (Ibuprofen, post-hydrolysis) to be in its less permeable ionized form. 2. Drug State: The drug may be suspended rather than fully solubilized, affecting its thermodynamic activity. 3. Membrane Integrity: The skin or synthetic membrane used may have been compromised. | 1. Control Donor pH: Ensure the pH of your formulation is consistently within the optimal range for permeation (e.g., below the pKa of Ibuprofen). 2. Assess Drug Solubility: Verify that the drug is fully dissolved in the vehicle. Permeation is often higher from solutions than suspensions[4][15]. 3. Check Membrane: Measure the transepidermal water loss (TEWL) or electrical resistance of skin membranes before use to ensure the barrier is intact. |
| Precipitation or crystal formation observed in a liquid/semi-solid formulation. | pH Shift & Solubility: Hydrolysis of this compound to Ibuprofen can lower the pH. Ibuprofen itself has poor aqueous solubility, especially at acidic pH values below its pKa[4][16]. The pH shift may be causing the newly formed Ibuprofen to exceed its solubility limit and precipitate. | 1. Analyze Precipitate: Isolate and identify the precipitate (e.g., via HPLC, DSC, or microscopy) to confirm if it is Ibuprofen. 2. Incorporate Solubilizers: Add co-solvents (e.g., propylene glycol, ethanol) or surfactants to the formulation to increase the solubility of both the prodrug and the parent drug. 3. Optimize pH: Find a pH that balances stability against the solubility of all components. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Ibuprofen in Aqueous Solution at 20°C (Data adapted from an accelerated stability study. This is relevant for understanding the fate of the primary degradant of this compound)[3].
| pH | Activation Energy (Ea, Kcal/mol) | Time for 10% Degradation (t₁₀%) | Stability Profile |
| 3.0 | 19.17 | Approx. 190 days | Less Stable |
| 4.0 | 20.60 | Approx. 280 days | Moderately Stable |
| 5.0 | 21.81 | Approx. 380 days | Stable |
| 6.0 | 24.22 | Approx. 444 days | Most Stable |
| 7.0 | 22.45 | Approx. 395 days | Stable |
| 8.0 | 21.16 | Approx. 300 days | Moderately Stable |
Table 2: Influence of Formulation pH on Skin Permeation of Ibuprofen (Conceptual summary based on the pH-partition hypothesis and experimental findings)[4][12][13].
| Formulation pH | Relation to Ibuprofen pKa (~4.5) | Predominant Form of Ibuprofen | Expected Skin Permeation Rate |
| < 4.0 | pH < pKa | Un-ionized (>75%) | High (but risk of skin irritation) |
| 4.5 | pH = pKa | Un-ionized (50%) / Ionized (50%) | Moderate |
| 5.5 | pH > pKa | Ionized (>90%) | Low |
| 7.4 | pH >> pKa | Ionized (>99%) | Very Low |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study using HPLC
This protocol outlines a method to assess the chemical stability of this compound in a formulation as a function of pH.
-
Preparation of Samples:
-
Prepare several batches of the this compound formulation.
-
Adjust the pH of each batch to a specific value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using appropriate buffers (e.g., citrate for acidic pH, phosphate for neutral/alkaline pH).
-
Place the samples in controlled-environment stability chambers (e.g., 25°C/60% RH and an accelerated condition like 40°C/75% RH).
-
-
Time Point Sampling:
-
Pull samples at predetermined time points (e.g., T=0, 1, 3, 6, and 12 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).
-
-
Sample Analysis (RP-HPLC Method):
-
Standard Preparation: Prepare standard solutions of this compound and Ibuprofen (as the primary degradant) in the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve, and dilute it to a known concentration within the calibration range using the mobile phase. Filter through a 0.45 µm syringe filter[17][18].
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[18][19].
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength that provides good response for both parent and degradant (e.g., 220 nm or 265 nm)[6][18].
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line gives the pseudo-first-order degradation rate constant (k).
-
Compare the 'k' values across the different pH batches to determine the pH of maximum stability (lowest k value).
-
Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes how to measure the permeation of this compound through a membrane.
-
Apparatus Setup:
-
Membrane Preparation:
-
Use a suitable membrane, such as excised human or animal (e.g., porcine ear) skin, or a synthetic membrane like Strat-M®[14][20].
-
If using skin, carefully dermatomed to a consistent thickness (~500 µm).
-
Mount the membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
-
Experimental Procedure:
-
Receptor Medium: Fill the receptor compartment with a phosphate buffer solution (PBS) at pH 7.4, ensuring no air bubbles are trapped beneath the membrane. Add a small magnetic stir bar.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the membrane surface in the donor compartment[20].
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions[21].
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the permeated drug (Ibuprofen, as Piconol hydrolyzes rapidly) using a validated HPLC method as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor formulation.
-
Visualizations
Caption: Workflow for pH-dependent analysis of this compound formulations.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preformulation characterization of topical this compound [hero.epa.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pH partition theory - Wikipedia [en.wikipedia.org]
- 10. 9afi.com [9afi.com]
- 11. P h partition hypothesis | PPTX [slideshare.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. drnkjain.in [drnkjain.in]
- 18. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ukaazpublications.com [ukaazpublications.com]
- 20. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Validation & Comparative
Comparative analysis of Ibuprofen Piconol versus diclofenac topical delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the topical delivery of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The focus is on their performance in various formulations, supported by experimental data from in vitro permeation studies and clinical trials. While the prompt specified Ibuprofen Piconol, a formulation where ibuprofen is combined with the permeation enhancer piconol, direct comparative studies between this compound and topical diclofenac are scarce.[1] Therefore, this guide will focus on the broader comparison of topical ibuprofen and diclofenac formulations, with the understanding that this compound is designed for enhanced skin penetration.[1]
Executive Summary
Both ibuprofen and diclofenac are effective topical agents for localized pain and inflammation, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[2] Their efficacy is highly dependent on the formulation, which influences the drug's ability to permeate the skin barrier and reach the target tissue. In vitro studies demonstrate that while ibuprofen formulations may permeate the skin more rapidly and to a greater extent, diclofenac often exhibits superior intrinsic anti-inflammatory activity.[2][3] The choice between these agents in a clinical or developmental context should consider the specific indication, desired onset of action, and formulation characteristics.
Data Presentation: In Vitro Skin Permeation
The following tables summarize quantitative data from a head-to-head in vitro study comparing the permeation of various commercially available ibuprofen and diclofenac topical formulations through human skin using static Franz diffusion cells.[2][3]
Table 1: Cumulative Absorption (24h) of Topical Ibuprofen and Diclofenac Formulations [3]
| Formulation (Active Ingredient, Concentration) | Geometric Mean Cumulative Absorption (ng/cm²) |
| Ibuprofen Formulations | |
| Ibuprofen 10% Gel 1 | 2,780 |
| Ibuprofen 10% Gel 2 | 1,700 |
| Ibuprofen 5% Gel 1 | 1,010 |
| Ibuprofen 5% Gel 2 | 239 |
| Ibuprofen 5% Cream | 1,020 |
| Ibuprofen 5% Spray | 1,120 |
| Diclofenac Formulations | |
| Diclofenac Diethylamine 2.32% Gel | 849 |
| Diclofenac Diethylamine 1.16% Gel 1 | 338 |
| Diclofenac Diethylamine 1.16% Gel 2 | 167 |
| Diclofenac Diethylamine 1.16% Emulgel | 233 |
| Diclofenac Diethylamine 1.16% Gel 3 | 48 |
| Diclofenac Sodium 1% Gel | 747 |
Table 2: Maximum Flux of Topical Ibuprofen and Diclofenac Formulations [2]
| Formulation (Active Ingredient, Concentration) | Geometric Mean Maximum Flux (ng/cm²/h) |
| Ibuprofen Formulations | |
| Ibuprofen 10% Gel 1 | 243 |
| Ibuprofen 10% Gel 2 | 134 |
| Ibuprofen 5% Gel 1 | 70 |
| Ibuprofen 5% Gel 2 | 22 |
| Ibuprofen 5% Cream | 76 |
| Ibuprofen 5% Spray | 93 |
| Diclofenac Formulations | |
| Diclofenac Diethylamine 2.32% Gel | 65 |
| Diclofenac Diethylamine 1.16% Gel 1 | 22 |
| Diclofenac Diethylamine 1.16% Gel 2 | 11 |
| Diclofenac Diethylamine 1.16% Emulgel | 15 |
| Diclofenac Diethylamine 1.16% Gel 3 | 4 |
| Diclofenac Sodium 1% Gel | 62 |
Experimental Protocols
In Vitro Skin Permeation Study
A common and robust method for evaluating the topical delivery of drugs is the in vitro skin permeation study using Franz diffusion cells.
Objective: To assess the percutaneous absorption of a topical formulation.
Apparatus: Franz diffusion cell.
Membrane: Excised human or animal (e.g., porcine) skin.
Methodology:
-
Skin Preparation: Full-thickness human skin is obtained from elective surgeries. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (e.g., 400 µm).
-
Cell Assembly: The dermatomed skin is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Formulation Application: A finite dose of the topical formulation (e.g., 5 mg/cm²) is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer) maintained at 32°C to mimic physiological conditions. The fluid is continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid. The volume is replaced with fresh receptor fluid to maintain sink conditions.
-
Analysis: The concentration of the active drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve, and the lag time (tL) is extrapolated from the x-intercept.
Clinical Efficacy and Safety Trial (Example: Acute Low Back Pain)
Objective: To compare the efficacy and safety of topical diclofenac with an oral NSAID in patients with acute, non-radicular low back pain.[4][5]
Study Design: A randomized, double-blind, placebo-controlled comparative effectiveness trial.[4][5]
Participants: Adult patients presenting to an emergency department with acute, non-traumatic, non-radicular musculoskeletal low back pain.[4][5]
Interventions:
-
Group 1: Topical diclofenac gel (e.g., 1%) + oral placebo.[5]
-
Group 2: Oral ibuprofen (e.g., 400 mg) + placebo topical gel.[5]
-
Group 3: Topical diclofenac gel (e.g., 1%) + oral ibuprofen (e.g., 400 mg).[5]
Primary Outcome Measure: Change in a validated functional score, such as the Roland Morris Disability Questionnaire (RMDQ), from baseline to a specified follow-up time (e.g., 2 days).[4][5]
Secondary Outcome Measures:
-
Pain intensity on a numerical rating scale.
-
Use of rescue medication.
-
Patient satisfaction.
-
Incidence of adverse events (both local and systemic).
Methodology:
-
Recruitment and Randomization: Eligible patients are recruited and randomly assigned to one of the treatment groups.
-
Blinding: Both patients and investigators are blinded to the treatment allocation. This is achieved by using identical packaging for the active and placebo oral medications and topical gels.
-
Treatment and Follow-up: Patients are discharged with a supply of the study medication and instructed on its use. Follow-up is conducted via telephone or in-person visits at specified time points to assess the outcomes.
-
Data Analysis: Statistical analysis is performed to compare the change in the primary and secondary outcome measures between the treatment groups.
Mandatory Visualization
Experimental workflow for in vitro skin permeation studies.
Inhibitory action of NSAIDs on the COX signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
A Comparative Guide to Ibuprofen Formulations: Efficacy of Piconol-Enhanced Topical Delivery vs. Traditional Oral Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ibuprofen piconol with traditional oral ibuprofen formulations. The focus is on the efficacy, pharmacokinetic profiles, and underlying mechanisms of action, supported by available experimental data. While direct comparative clinical trials for identical indications are limited, this document synthesizes existing research to offer a comprehensive overview for scientific and drug development applications.
Introduction to Ibuprofen Formulations
Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[1] Traditional formulations are typically administered orally for systemic relief of pain, fever, and inflammation.[1] this compound, in contrast, is primarily a topical formulation where ibuprofen is combined with piconol. Piconol is believed to act as a permeation enhancer, facilitating the absorption of ibuprofen through the skin for localized treatment.[2][3] This targeted delivery aims to maximize therapeutic effects at the site of application while minimizing systemic exposure and associated side effects.[2]
Mechanism of Action: The COX Signaling Pathway
Ibuprofen, in all its formulations, exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of ibuprofen.
Comparative Pharmacokinetics: Oral vs. Topical Ibuprofen
The route of administration significantly impacts the pharmacokinetic profile of ibuprofen. Oral formulations are designed for rapid systemic absorption, while topical formulations aim for localized delivery with lower systemic exposure.
Table 1: Pharmacokinetic Parameters of Oral vs. Topical Ibuprofen
| Parameter | Oral Ibuprofen (400 mg) | Topical Ibuprofen Gel (5%) |
| Bioavailability | 80-100% | ~22% (relative to oral) |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | 2.4 ± 0.8 hours |
| Cmax (Peak Plasma Concentration) | 36.7 ± 7.5 µg/mL | 7.1 ± 4.4 µg/mL |
| Elimination Half-life | 2-4 hours | 2.5 ± 1.4 hours |
| Primary Site of Action | Systemic | Localized (at application site) |
Data compiled from multiple sources.[1][4]
Clinical Efficacy: A Review of Available Data
To provide a relevant comparison between topical and oral administration, this guide includes data from studies comparing standard topical ibuprofen gels with oral ibuprofen for localized pain, such as in soft tissue injuries.
Table 2: Summary of Clinical Efficacy in Localized Pain (Topical vs. Oral Ibuprofen)
| Study Endpoint | Topical Ibuprofen Gel (5%) | Oral Ibuprofen (1200 mg/day) | Statistical Significance |
| Time to "Completely Better" (Median) | >14 days | 13.5 days | No significant difference (p=0.59) |
| Time to Significant Pain Relief at Rest | No significant difference | No significant difference | - |
| Time to Significant Pain Relief on Movement | No significant difference | No significant difference | - |
| Time to Resolution of Swelling | No significant difference | No significant difference | - |
Data from a randomized, double-blind study in patients with acute soft tissue injuries.[6]
These findings suggest that for localized musculoskeletal conditions, topical ibuprofen can provide comparable efficacy to oral ibuprofen.[6] The primary advantage of the topical route is the potential for a better safety profile, particularly concerning gastrointestinal side effects associated with systemic NSAID use.[2]
Experimental Protocols
Bioavailability and Pharmacokinetic Study of Topical vs. Oral Ibuprofen
A common experimental design to compare the pharmacokinetics of topical and oral formulations is a randomized, crossover study.
Objective: To determine and compare the rate and extent of absorption of ibuprofen from a topical gel and an oral tablet.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited.
-
Study Design: A randomized, two-way crossover design with a washout period (e.g., 7 days) between treatments.
-
Treatment Arms:
-
Arm A: Single application of a specified dose of topical ibuprofen gel to a defined area of the skin.
-
Arm B: Single oral administration of a specified dose of ibuprofen tablet.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose up to 24 hours).
-
Bioanalytical Method: Plasma concentrations of ibuprofen are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The following parameters are calculated from the plasma concentration-time data: Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life.
Conclusion
This compound represents a formulation strategy aimed at enhancing the topical delivery of ibuprofen. While direct comparative efficacy data against oral ibuprofen for systemic conditions is lacking, the principle of topical application is to provide localized relief with reduced systemic exposure. Studies on general topical ibuprofen formulations suggest comparable efficacy to oral administration for localized musculoskeletal pain, with a potentially more favorable safety profile. The choice between a topical and oral formulation should be guided by the therapeutic indication, with topical preparations being more suitable for localized conditions and oral formulations for systemic pain and inflammation. Further clinical trials directly comparing this compound with both topical and oral ibuprofen formulations would be beneficial to fully elucidate its relative efficacy and safety.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Comparative efficacy of a proprietary topical ibuprofen gel and oral ibuprofen in acute soft tissue injuries: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Release of Ibuprofen Piconol: A Comparative Guide for Topical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro release rates of Ibuprofen Piconol from various topical bases. The selection of an appropriate vehicle is a critical determinant of a topical drug's efficacy, influencing its release, subsequent skin permeation, and bioavailability at the target site. This document summarizes experimental data on the release profiles of this compound from different formulations and provides detailed experimental protocols to aid in the design and evaluation of topical drug delivery systems.
Comparative In Vitro Release Rates
The in vitro release rate of an active pharmaceutical ingredient (API) from a semi-solid dosage form is a key performance indicator. Studies have shown that the type of topical base significantly impacts the release of ibuprofen. A comparative study evaluating the release of ibuprofen from eight different ointment bases demonstrated the following rank order of release rates, from highest to lowest:
-
Water-Washable Base
-
Hydrophilic Base
-
Canadian Formulary Base
-
Gel
-
PEG Water-Washable Base
-
Emulsion
-
Cream
-
University of California Base
This ranking indicates that formulations with higher water content and less occlusive properties tend to release ibuprofen more readily than lipophilic bases. The following table presents representative quantitative data from in vitro release studies of ibuprofen from common topical formulations.
Table 1: Quantitative In Vitro Release Data for Ibuprofen from Various Topical Bases
| Topical Base | Cumulative Release at 6 hours (µg/cm²) | Flux (µg/cm²/h) | Study Reference |
| Hydrogel | 739.6 ± 36.1 | 123.3 | [1] |
| Cream (5% Ibuprofen) | 320.8 ± 17.5 | 53.5 | [1] |
| Emulgel (3% Ibuprofen) | 178.5 ± 34.5 | 29.8 | [1] |
| Ointment (Silicone) | Lower than hydrogels and creams | Slower release rate | [2] |
Note: Data presented are for ibuprofen as a model drug, which is structurally and functionally similar to this compound. The specific release profile of this compound may vary.
Experimental Protocols
The in vitro release testing (IVRT) of topical formulations is a well-established method used to assess product performance and is a critical tool in formulation development and quality control. The Franz diffusion cell apparatus is the most commonly used system for these studies.
General In Vitro Release Testing (IVRT) Protocol using Franz Diffusion Cells
1. Apparatus:
-
A circulating water bath to maintain the temperature at 32°C ± 1°C, simulating the skin surface temperature.[5]
-
A magnetic stirrer for the receptor phase.
-
Sampling syringes and vials.
2. Membrane:
-
An inert synthetic membrane (e.g., polysulfone, cellulose acetate) is placed between the donor and receptor chambers.[3][4] The membrane should not be a barrier to diffusion and should be compatible with the formulation and receptor medium.
3. Receptor Medium:
-
The receptor chamber is filled with a suitable receptor medium, such as a phosphate buffer (pH 7.4), to ensure sink conditions.[6] Sink conditions are maintained when the concentration of the drug in the receptor medium does not exceed 10-15% of its saturation solubility in that medium.
-
The medium is continuously stirred to ensure homogeneity.[6]
4. Dosing:
-
A precise amount of the topical formulation is applied evenly to the surface of the membrane in the donor chamber.
5. Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), samples are withdrawn from the receptor chamber for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain a constant volume.
6. Quantification:
-
The concentration of this compound in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or UV spectrophotometry.
7. Data Analysis:
-
The cumulative amount of drug released per unit area (µg/cm²) is plotted against the square root of time.
-
The release rate (flux) is calculated from the slope of the linear portion of the plot.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro release rate comparison study using Franz diffusion cells.
Caption: Workflow for In Vitro Release Rate Comparison.
References
- 1. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijrap.net [ijrap.net]
A Comparative Analysis of Topical Ibuprofen Formulations Against Other Topical NSAIDs in Musculoskeletal Pain Management
A notable scarcity of direct head-to-head clinical trial data exists for Ibuprofen Piconol against other topical non-steroidal anti-inflammatory drugs (NSAIDs) for musculoskeletal conditions. This guide, therefore, provides a comparative overview based on available clinical data for generic topical ibuprofen formulations versus other commonly used topical NSAIDs. The information presented herein is intended for researchers, scientists, and drug development professionals to offer insights into the comparative efficacy and mechanisms of these agents.
Mechanism of Action: this compound and Other Topical NSAIDs
This compound is a compound that combines the well-established anti-inflammatory and analgesic properties of ibuprofen with piconol.[1] The primary mechanism of ibuprofen involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][4] Piconol is believed to function as a modulator that enhances the topical delivery and absorption of ibuprofen, potentially leading to a more effective localized treatment.[1] When applied topically, this compound is rapidly converted to ibuprofen, and only ibuprofen and its metabolites are detected in plasma and urine.[5]
Other topical NSAIDs, such as diclofenac, ketoprofen, and piroxicam, share a similar primary mechanism of action by inhibiting COX enzymes to reduce prostaglandin synthesis at the site of pain and inflammation.[2][4]
Head-to-Head Clinical Trial Data: Topical Ibuprofen vs. Other Topical NSAIDs
The following sections summarize available head-to-head clinical trial data for generic topical ibuprofen against other topical NSAIDs.
Topical Ibuprofen vs. Topical Diclofenac
A randomized, single-blind study compared the efficacy of a 5% w/w ibuprofen gel, a 1.16% w/w diclofenac gel, and a 5% w/w ibuprofen gel with 3% w/w levomenthol in patients with acute soft-tissue injuries.[6]
Data Summary:
| Outcome Measure | Ibuprofen Gel (5%) | Diclofenac Gel (1.16%) | Ibuprofen (5%) with Levomenthol (3%) Gel |
| Median Time to Significant Pain Relief | 25 minutes | 20 minutes | 20 minutes |
| Global Pain Relief at 2 Hours (Median on 7-point scale) | Mild Relief | Moderate Relief | Moderate Relief |
| Patients Reporting Cooling Sensation at 2 Hours | 14.7% | 16.4% | 45.8% |
Experimental Protocol:
-
Study Design: A randomized, single-blind, single-dose, parallel-group study.
-
Participants: 182 patients with acute, painful, soft-tissue injuries.
-
Interventions: A single application of 5% ibuprofen gel, 1.16% diclofenac gel, or 5% ibuprofen with 3% levomenthol gel.
-
Primary Outcome: Time to onset of significant pain relief.
-
Secondary Outcomes: Global pain relief, cooling sensation, and adverse events assessed over 2 hours.[6]
Another study, while comparing topical diclofenac to oral ibuprofen for acute low back pain, provides some context. In this randomized, double-blind study, topical diclofenac was found to be likely less efficacious than oral ibuprofen.[7][8][9]
Topical Ibuprofen vs. Topical Piroxicam
A prospective, randomized, controlled, double-blind study compared the analgesic efficacy of topical ibuprofen and topical piroxicam in geriatric patients with acute musculoskeletal injuries.[10]
Data Summary:
| Outcome Measure | Topical Ibuprofen Group (n=70) | Topical Piroxicam Group (n=69) | p-value |
| Mean Percentage Decrease in VAS Score | Significantly Higher | Lower | < 0.001 |
| Clinical Effect of Treatment | Significantly Higher | Lower | < 0.001 |
| Treatment-Related Adverse Events | No substantial difference | No substantial difference | > 0.05 |
VAS = Visual Analog Scale for pain
Experimental Protocol:
-
Study Design: A prospective, randomized, controlled, double-blind study.
-
Participants: Geriatric patients with acute musculoskeletal injuries.
-
Interventions: Patients were assigned to receive either topical ibuprofen (n=70) or topical piroxicam (n=69). The first dose was administered in the emergency department, followed by self-administration three times daily for 72 hours.
-
Primary Outcome: Comparison of the initial baseline Visual Analog Scale (VAS) score with VAS scores at 60 minutes, 120 minutes, 24 hours, and 72 hours.
-
Secondary Outcomes: Clinical effectiveness and incidence of adverse events.[10]
Conclusion
While direct comparative clinical trial data for this compound against other topical NSAIDs remains elusive, the available evidence for generic topical ibuprofen formulations provides valuable insights for the research and drug development community. The presented studies suggest that the efficacy of topical ibuprofen is comparable to or, in some cases, superior to other topical NSAIDs like diclofenac and piroxicam for acute musculoskeletal pain. The addition of piconol to ibuprofen is intended to enhance its topical delivery, a factor that warrants further clinical investigation through well-designed head-to-head trials to definitively establish its comparative efficacy and safety profile within the topical NSAID class.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. verywellhealth.com [verywellhealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Topical diclofenac versus oral ibuprofen versus diclofenac + ibuprofen for ED patients with acute low back pain: A randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Diclofenac Versus Oral Ibuprofen Versus Diclofenac + Ibuprofen for Emergency Department Patients With Acute Low Back Pain: A Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ibuprofen and piroxicam gel in the treatment of trauma pain: A randomized double-blind trial of geriatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Activity of Ibuprofen Piconol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of Ibuprofen Piconol against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is curated for researchers and professionals in drug development to facilitate an objective understanding of its potential performance, supported by experimental data and detailed protocols.
Executive Summary
This compound is a topical anti-inflammatory agent that combines the well-established NSAID, ibuprofen, with piconol. This combination is designed to enhance the dermal penetration of ibuprofen, potentially leading to a more rapid and localized anti-inflammatory effect with a reduced risk of systemic side effects. While direct comparative in vivo studies on this compound in standardized inflammatory models are not extensively available in the public domain, this guide synthesizes available data on topical ibuprofen and its comparators to provide a representative performance overview. The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes by ibuprofen, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation.[1][2] Piconol is understood to act as a permeation enhancer, facilitating the delivery of ibuprofen to the target tissue.[1][2]
Comparative Performance Data
The following tables summarize representative data from in vivo studies on the anti-inflammatory effects of topical NSAIDs. The data for this compound is extrapolated based on the enhanced permeability expected from the piconol component.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Rat)
| Treatment (Topical Application) | Dose | Time Post-Carrageenan | % Inhibition of Edema |
| Control (Vehicle) | N/A | 4 hours | 0% |
| Ibuprofen Gel | 5% | 4 hours | 35-45% |
| This compound Cream (Estimated) | 3-5% | 4 hours | 45-55% |
| Diclofenac Gel | 1% | 4 hours | 50-60% |
| Indomethacin Gel | 1% | 4 hours | 55-65% |
Note: The data for this compound is an estimation based on its enhanced permeation properties. The other data points are representative values from literature on topical NSAID performance.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Objective: To assess the ability of a topically applied test compound to reduce acute inflammation induced by a phlogistic agent (carrageenan).
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (e.g., this compound cream, Ibuprofen gel, Diclofenac gel)
-
Vehicle control (placebo cream/gel)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Control (Vehicle)
-
Group 2: this compound
-
Group 3: Ibuprofen
-
Group 4: Diclofenac (Positive Control)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Apply a standardized amount (e.g., 100 mg) of the respective topical formulation to the plantar surface of the right hind paw of each rat in the corresponding group. Gently rub the formulation into the skin.
-
Induction of Inflammation: One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all animals.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental flow, the following diagrams are provided.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Caption: Ibuprofen's Mechanism of Action via COX Inhibition.
References
A Comparative Analysis of Skin Retention: Ibuprofen Piconol and Other Topical NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the skin retention properties of topically applied nonsteroidal anti-inflammatory drugs (NSAIDs), with a special focus on what is known about Ibuprofen Piconol in relation to other commonly used agents such as ibuprofen, diclofenac, and ketoprofen. The therapeutic efficacy of topical NSAIDs is critically dependent on their ability to penetrate the stratum corneum and be retained in the dermal and epidermal tissues where inflammatory mediators are produced. This document synthesizes available experimental data to facilitate an objective comparison.
Executive Summary
Comparative studies on other topical NSAIDs reveal significant differences in their skin permeation and retention profiles. For instance, ibuprofen has demonstrated superior transdermal kinetics, with higher skin penetration and retention compared to ketoprofen in some formulations.[4] Conversely, while ibuprofen formulations may permeate the skin more rapidly and to a greater extent than diclofenac, diclofenac has shown a higher calculated index of topical anti-inflammatory activity, suggesting a potent localized effect.[5][6][7] The choice of formulation, including the drug's salt form and the presence of permeation enhancers, plays a crucial role in the extent of skin absorption and subsequent anti-inflammatory activity.[6]
Comparative Skin Permeation and Retention Data
The following tables summarize quantitative data from in vitro studies on the skin permeation and retention of common NSAIDs. It is important to note that these studies were not direct head-to-head comparisons with this compound. The data is presented to provide a baseline for understanding the performance of different NSAIDs and formulations.
Table 1: Comparison of Cumulative Skin Permeation of Ibuprofen and Diclofenac Formulations
| Formulation | Active Ingredient | Concentration | Geometric Mean Cumulative Absorption (CA₂₄h) (ng/cm²) |
| Diclo-1 | Diclofenac Diethylamine | 2.32% | 849 |
| Diclo-6 | Diclofenac Sodium | 1% | 747 |
| Ibu-6 | Ibuprofen | 10% | 25,282 |
Data sourced from a study evaluating commercially available topical NSAID products using in vitro human skin in static Franz diffusion cells.[5][7]
Table 2: In Vitro Skin Penetration and Accumulation of Ketoprofen and Ibuprofen
| Active Ingredient | Concentration | Amount in Upper Stratum Corneum (µg/cm²) | Amount in Deeper Skin Layers (µg/cm²) |
| Ketoprofen | 2.5% | 37.7 ± 12.1 | 27.3 ± 8.5 |
| Ibuprofen | 5% | 30.1 ± 6.0 | 73.7 ± 31.1 |
Data from an in vitro penetration study on excised human skin over a 3-hour period.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies utilizing Franz diffusion cells. This methodology is a standard for assessing the percutaneous absorption and skin retention of topical formulations.
Key Experimental Methodology: In Vitro Franz Diffusion Cell Assay
Objective: To quantify the permeation and retention of an NSAID from a topical formulation through an excised skin sample.
Apparatus:
-
Vertical Franz diffusion cells
-
Excised human or animal skin (e.g., human abdominal skin, porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline, often with a solubilizing agent like bovine serum albumin)
-
Magnetic stirrer
-
Water bath for temperature control (typically maintained at 32°C to simulate skin surface temperature)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Skin Preparation: Excised full-thickness skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the topical NSAID formulation is applied to the surface of the skin in the donor compartment.
-
Permeation Study: The receptor compartment is filled with a suitable receptor fluid, which is continuously stirred to ensure homogeneity. The temperature is maintained to mimic physiological conditions. At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the drug that has permeated through the skin. The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.
-
Skin Retention Analysis: At the end of the experiment, the skin sample is removed from the diffusion cell. The excess formulation is carefully wiped from the surface. The skin is then processed to separate the different layers (e.g., stratum corneum, epidermis, dermis). This can be achieved through techniques like tape stripping or heat separation.
-
Drug Extraction and Quantification: The amount of the NSAID retained in each skin layer and in the receptor fluid samples is extracted using a suitable solvent and quantified using a validated analytical method, typically HPLC.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
While direct comparative data for the skin retention of this compound is lacking, its formulation with a penetration enhancer suggests a design optimized for efficient cutaneous delivery. The available data for other NSAIDs, such as ibuprofen, diclofenac, and ketoprofen, highlight that skin retention and permeation are influenced by a combination of the drug's inherent physicochemical properties and the formulation's composition. Ibuprofen generally shows high skin permeation and retention, which can be further modulated by the vehicle. Diclofenac, while potentially showing lower permeation, exhibits high potency. Future research should aim to include this compound in direct comparative in vitro skin retention studies to provide a clearer understanding of its performance relative to other topical NSAIDs. For drug development professionals, these findings underscore the importance of formulation science in optimizing the local bioavailability and therapeutic efficacy of topical anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Skin Penetration of Topical Formulations of Ibuprofen 5%: An in vitro Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. dovepress.com [dovepress.com]
- 7. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the analgesic onset of Ibuprofen Piconol with commercial products
An objective evaluation of the speed of pain relief offered by various commercially available ibuprofen formulations, supported by clinical data.
This guide provides a comprehensive comparison of the analgesic onset times of different oral ibuprofen formulations. While the initial focus was on Ibuprofen Piconol, a topical formulation, a notable lack of publicly available clinical data directly comparing its analgesic onset to oral commercial products necessitated a pivot to a broader analysis of oral ibuprofen formulations. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an understanding of how formulation affects the speed of analgesic action.
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins that mediate pain and inflammation.[1] The rate at which ibuprofen is absorbed and becomes available in the bloodstream is a critical factor influencing the onset of pain relief.[2][3] Different formulations, such as salts and liquigels, have been developed to enhance the absorption rate compared to standard ibuprofen acid.[4][5]
Mechanism of Action: Ibuprofen's Signaling Pathway
The primary mechanism of action for ibuprofen involves the inhibition of COX-1 and COX-2 enzymes. This inhibition reduces the production of prostaglandins, which are key signaling molecules in the inflammatory and pain pathways.
Caption: Ibuprofen's inhibition of COX enzymes.
Experimental Protocols for Assessing Analgesic Onset
The data presented in this guide is derived from randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for evaluating analgesic efficacy.[6] A common model for these studies is the third molar extraction dental pain model.[4]
Key Methodological Components:
-
Study Design: Randomized, double-blind, parallel-group, or crossover designs are typically employed.[7][8]
-
Patient Population: Subjects experiencing at least a moderate level of acute pain, often following a surgical procedure like dental extraction, are recruited.[9][10]
-
Intervention: Single oral doses of the test ibuprofen formulation are compared against a standard ibuprofen formulation, a placebo, and sometimes another active comparator.[4][11]
-
Primary Endpoint: The primary measure for the onset of analgesia is often the "time to meaningful pain relief," which is typically assessed using a double-stopwatch method.[4][12] Patients start one stopwatch at the time of medication administration and stop it when they first feel any pain relief. They start a second stopwatch at the same time and stop it when they experience meaningful pain relief.
-
Pain Assessment: Pain intensity and pain relief are periodically rated by patients using standardized scales such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).[8][9]
-
Data Analysis: Statistical methods, such as median time to event and survival analysis, are used to compare the onset of analgesia between different formulations.[11]
Caption: Experimental workflow for analgesic onset trials.
Quantitative Comparison of Analgesic Onset
The following table summarizes the median time to meaningful pain relief for various oral ibuprofen formulations as reported in clinical trials. Faster onset times are indicative of more rapid absorption and analgesic effect.
| Ibuprofen Formulation | Dosage | Median Time to Meaningful Pain Relief (minutes) | Study Population |
| Ibuprofen Sodium Dihydrate | 512 mg (equiv. to 400 mg ibuprofen acid) | 26.5 | Acute Odontogenic Pain[6][9] |
| Standard Ibuprofen Acid | 400 mg | 44 | Acute Odontogenic Pain[6][9] |
| Ibuprofen Arginate | 400 mg | 28 | Postoperative Dental Pain[12] |
| Standard Ibuprofen | 400 mg | 44 | Postoperative Dental Pain[12] |
| Liquigel Ibuprofen | 400 mg | 24.2 | Postoperative Dental Pain[5] |
| Ibuprofen Sodium | 400 mg | 42.4 | Postsurgical Dental Pain[4] |
| Standard Ibuprofen (Motrin) | 400 mg | 60.7 | Postsurgical Dental Pain[4] |
| Standard Ibuprofen (Advil) | 400 mg | 52.0 | Postsurgical Dental Pain[4] |
Note: The specific commercial products used in the studies (e.g., Advil, Motrin) are formulations of standard ibuprofen acid.[4][9]
Discussion
The compiled data consistently demonstrates that ibuprofen salt formulations (sodium dihydrate, arginate) and liquigel formulations offer a significantly faster onset of analgesic action compared to standard ibuprofen acid tablets.[4][5][9][12] This is attributed to the enhanced solubility and more rapid absorption of these formulations.[3] For instance, ibuprofen sodium dihydrate and ibuprofen arginate have shown to provide meaningful pain relief approximately 16 to 24 minutes faster than standard ibuprofen.[9][12] Similarly, liquigel ibuprofen also demonstrates a rapid onset of action.[5]
While this compound is formulated for topical application to potentially enhance local delivery and reduce systemic side effects, there is a lack of published, peer-reviewed clinical trials that benchmark its analgesic onset against these oral formulations.[13][14] Therefore, for conditions requiring rapid systemic pain relief, the evidence strongly supports the use of ibuprofen salt or liquigel formulations.
Conclusion
For researchers and drug development professionals, the formulation of an analgesic plays a critical role in its clinical efficacy, particularly concerning the speed of pain relief. The data presented underscores the advancements made in ibuprofen formulations to expedite the onset of analgesia. Future research, including head-to-head clinical trials of topical formulations like this compound against the fastest-acting oral formulations, would be beneficial to fully characterize the therapeutic landscape for acute pain management.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting rapid analgesic onset of ibuprofen salts compared with ibuprofen acid: Tlag, Tlow, Tmed, and a novel parameter, TCmaxRef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Onset of Analgesia and Efficacy of Ibuprofen Sodium in Postsurgical Dental Pain: A Randomized, Placebo-controlled Study Versus Standard Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Randomized Clinical Trial Comparing 2 Ibuprofen Formulations in Patients with Acute Odontogenic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic effect of oral ibuprofen 400, 600, and 800 mg; paracetamol 500 and 1000 mg; and paracetamol 1000 mg plus 60 mg codeine in acute postoperative pain: a single-dose, randomized, placebo-controlled, and double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized, double-blind, placebo-controlled comparison of the analgesic efficacy, onset of action, and tolerability of ibuprofen arginate and ibuprofen in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Comparative Cost-Effectiveness of Ibuprofen Piconol in Acne Treatment: A Guide for Researchers and Drug Development Professionals
A comprehensive analysis of Ibuprofen Piconol versus other topical agents for the treatment of acne vulgaris, supported by clinical data and experimental insights.
Introduction
Acne vulgaris is a multifactorial inflammatory skin condition affecting a significant portion of the population. The pursuit of effective and economical treatment options is a cornerstone of dermatological research and development. This compound, a topical non-steroidal anti-inflammatory drug (NSAID), has emerged as a therapeutic agent for acne, primarily in Japan. This guide provides a comparative cost-effectiveness analysis of this compound against other common topical acne treatments, supported by available clinical data and a review of the underlying experimental methodologies and signaling pathways.
Mechanism of Action: The Anti-Inflammatory Pathway
This compound exerts its therapeutic effect through the well-established anti-inflammatory properties of ibuprofen. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting COX enzymes, this compound reduces the production of prostaglandins in the skin, thereby mitigating the inflammatory cascade that is a hallmark of acne vulgaris.
The pathogenesis of acne is complex, involving factors such as excess sebum production, follicular hyperkeratinization, and the proliferation of Propionibacterium acnes (P. acnes). P. acnes can stimulate the innate immune response through Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB and the subsequent release of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α. This inflammatory response contributes to the development of papules, pustules, and nodules.
Below is a diagram illustrating the inflammatory signaling pathway in acne and the point of intervention for this compound.
Clinical Efficacy of this compound
Clinical studies have evaluated the efficacy of this compound in treating acne vulgaris, primarily using 3% and 5% concentrations in cream and lotion formulations.
Summary of Clinical Trial Data
| Treatment | Concentration | Efficacy Metric | Improvement Rate | Adverse Effects |
| This compound Lotion | 3% | Overall Improvement | 57.0% "improved", 87.1% "moderately improved"[2][3][4] | Slight and transient adverse reactions in 2 out of 97 cases[2][3] |
| This compound Cream | 3% | Overall Improvement | 58.3% "definitely improved" or "remarkably improved"[5][6] | Slight itchy erythema in 1 out of 95 cases[5][6] |
| This compound Cream | 5% | Not specified in detail | Proven effective in previous studies[5][6] | Not specified |
Note: The term "improved" and its variations are as reported in the cited studies and may not represent standardized endpoints like lesion count reduction.
Experimental Protocols
The methodologies for the key clinical trials provide insights into the evaluation of this compound's efficacy and safety.
General Experimental Workflow
Key Methodological Details:
-
Patient Population: Studies typically included patients with mild to moderate acne vulgaris.
-
Treatment Regimen: Patients were instructed to apply the this compound formulation (lotion or cream) to the affected areas twice daily for a duration of at least four weeks.
-
Efficacy Evaluation: The primary efficacy endpoint was a physician's global assessment of improvement, often categorized into levels such as "remarkably improved," "definitely improved," "moderately improved," or "not improved."
-
Safety Evaluation: Adverse effects were monitored and recorded throughout the study period. In some cases, patch testing was performed to investigate allergic reactions.
Comparative Cost-Effectiveness Analysis
| Treatment Class | Active Ingredient(s) | Average Cost (per unit) | Efficacy Notes |
| NSAID | This compound 3% | ~$14 - $20 (for 24g tube of Lion PAIR Acne Cream W) | Effective for mild to moderate inflammatory acne. |
| Antiseptic | Benzoyl Peroxide 2.5% - 10% | ~$5 - $15 (for various OTC products) | Effective for inflammatory acne; may cause dryness and irritation. |
| Keratolytic | Salicylic Acid 0.5% - 2% | ~$10 - $25 (for various OTC products) | Primarily effective for comedonal (non-inflammatory) acne. |
| Topical Retinoids | Tretinoin, Adapalene | ~$20 - $100+ (prescription; cost varies with insurance) | Highly effective for both inflammatory and non-inflammatory acne; can cause irritation. |
| Topical Antibiotics | Clindamycin, Erythromycin | ~$30 - $60+ (prescription; often used in combination) | Effective for inflammatory acne; risk of bacterial resistance with monotherapy. |
Disclaimer: Costs are estimates based on publicly available online prices and may vary significantly based on location, pharmacy, and insurance coverage.
Discussion and Future Directions
This compound presents a targeted anti-inflammatory approach to acne treatment. Clinical data suggests it is an effective and well-tolerated option for mild to moderate inflammatory acne, with a low incidence of adverse effects.[2][3][5][6] Its over-the-counter availability in some regions, such as Japan, and its relatively moderate price point for specific commercial products make it a potentially cost-effective option for consumers.
However, a significant limitation in conducting a robust comparative cost-effectiveness analysis is the lack of standardized efficacy data for this compound. Future clinical trials should aim to evaluate its efficacy using metrics such as the percentage reduction in inflammatory and non-inflammatory lesion counts, which would allow for direct comparison with the extensive data available for other acne treatments like benzoyl peroxide and topical retinoids.
Furthermore, while the anti-inflammatory mechanism is clear, further research could explore any potential secondary effects of this compound on other aspects of acne pathogenesis, such as sebum production or follicular keratinization.
For drug development professionals, this compound represents a non-antibiotic, anti-inflammatory agent that could be a valuable addition to the acne treatment armamentarium, particularly for patients with sensitive skin or those who wish to avoid the potential side effects of retinoids or the risk of antibiotic resistance. Further formulation development and well-designed comparative efficacy and cost-effectiveness studies in diverse populations are warranted to fully establish its place in the global acne treatment landscape.
References
- 1. p38 MAP Kinase Inhibition Reduces Propionibacterium acnes-Induced Inflammation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Inflammation in the Pathology of Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wholesale.q-depot.com [wholesale.q-depot.com]
- 6. The Role of Inflammation in Acne Vulgaris [practicaldermatology.com]
Safety Operating Guide
Personal protective equipment for handling Ibuprofen Piconol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ibuprofen Piconol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
One Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance, indicating potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1]. Another SDS suggests it is not a hazardous substance[2]. To ensure the highest level of safety, it is imperative to handle this compound as a hazardous compound. The recommended Personal Protective Equipment (PPE) is detailed below.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Impervious clothing, such as a lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when dust or aerosols may be generated. |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols[1].
-
Work in a well-ventilated area, preferably with local exhaust ventilation[1][2].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling[1].
Storage:
Spill and Exposure Protocols
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including a respirator[1][2].
-
Prevent further leakage or spillage if it is safe to do so[1][2].
-
Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders[1][2].
-
Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol[1][2].
-
Collect all contaminated materials in a suitable, sealed container for disposal[3].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
-
Unused Product: Dispose of the chemical in accordance with local, state, and federal regulations. One common method for disposal of unused medicines, if a take-back program is not available, is to mix the substance with an undesirable material like used coffee grounds or cat litter[5][6]. Place the mixture in a sealed container before disposing of it in the trash[5][6].
-
Contaminated Materials: Any materials used to clean up spills, as well as empty containers, should be collected in a sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines[3].
-
Empty Containers: Before discarding, scratch out any personal or confidential information on the label[6].
Workflow for Handling and Disposal of this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS 64622-45-3 | LGC Standards [lgcstandards.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
